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  • Product: Ethyl picolinimidate
  • CAS: 41050-95-7

Core Science & Biosynthesis

Foundational

Ethyl picolinimidate chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of Ethyl Picolinimidate Executive Summary Ethyl picolinimidate, a pyridine-containing imidate ester, represents a highly versatile and reactive inte...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of Ethyl Picolinimidate

Executive Summary

Ethyl picolinimidate, a pyridine-containing imidate ester, represents a highly versatile and reactive intermediate in modern organic synthesis. Its unique structural combination of a pyridine ring, a common pharmacophore in medicinal chemistry, and a reactive imidate functional group makes it a valuable building block for the construction of complex heterocyclic systems and novel bioactive molecules. This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of ethyl picolinimidate, with a focus on its utility for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven protocols for its synthesis and handling, and explore its potential in the synthesis of nitrogen-containing heterocycles, which are central to numerous therapeutic agents.

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. Ethyl picolinimidate is a colorless to pale yellow liquid characterized by a pyridine-like odor.[1] Its identity and key physicochemical properties are summarized below.

Identifier Value Reference
IUPAC Name ethyl pyridine-2-carboximidate[2]
CAS Number 41050-95-7[1][2]
Molecular Formula C₈H₁₀N₂O[1][2]
Molecular Weight 150.18 g/mol [2][3]
Canonical SMILES CCOC(=N)C1=CC=CC=N1[2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 181-183 °C[1]
Density ~1.10 g/cm³[1]
Solubility Soluble in ethanol and dimethylformamide[1]
Storage 2-8 °C, sealed in a dry environment[1][3][4]
LogP 1.543[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]

Table 1: Chemical Identifiers and Physicochemical Properties of Ethyl Picolinimidate.

Synthesis and Characterization

The reliable synthesis and unambiguous characterization of starting materials are critical for reproducible and successful research outcomes. Ethyl picolinimidate is most commonly prepared via the Pinner reaction, a classic acid-catalyzed reaction between a nitrile and an alcohol.

Synthesis via the Pinner Reaction

The Pinner reaction provides a direct and efficient route to imidate hydrochlorides, which are then neutralized to yield the free imidate. The causality behind this choice of methodology lies in its high efficiency and the ready availability of the starting materials: 2-cyanopyridine and anhydrous ethanol. The reaction proceeds through the protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by the alcohol.

Caption: Pinner reaction workflow for ethyl picolinimidate synthesis.

Protocol 1: Laboratory-Scale Synthesis of Ethyl Picolinimidate

This protocol describes a self-validating system where reaction progress can be monitored, and product purity is confirmed by standard analytical techniques.

Materials:

  • 2-Cyanopyridine

  • Anhydrous Ethanol (EtOH)

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas)

  • Sodium Carbonate (Na₂CO₃) or other suitable base

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with a stir bar

  • Gas dispersion tube

  • Drying tube (CaCl₂)

  • Ice bath

Methodology:

  • Reaction Setup (Anhydrous Conditions are Crucial): Equip a flame-dried round-bottom flask with a magnetic stir bar and a drying tube. Dissolve 2-cyanopyridine (1 equivalent) in a minimal amount of anhydrous ethanol (~3-4 equivalents) and an excess of anhydrous diethyl ether. The ether is used as a solvent in which the resulting imidate hydrochloride salt is insoluble, allowing for its precipitation and easy isolation.

  • Acidification: Cool the solution in an ice bath to 0 °C. Bubble anhydrous hydrogen chloride gas through the stirred solution. The reaction is exothermic; maintaining a low temperature is essential to prevent side reactions.

  • Formation of Imidate Hydrochloride: Continue the HCl addition until the solution is saturated. The ethyl picolinimidate hydrochloride will precipitate as a white solid. Seal the flask and allow it to stand at 0-4 °C for 12-24 hours to ensure complete precipitation.

  • Isolation of the Salt: Collect the precipitate by vacuum filtration. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials and excess HCl. Dry the salt under a vacuum.

  • Neutralization (Free Base Formation): Suspend the collected imidate hydrochloride salt in a biphasic mixture of a suitable organic solvent (e.g., dichloromethane or ether) and a cold, saturated aqueous solution of sodium carbonate. Stir vigorously until all the solid has dissolved and the aqueous layer is basic.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield ethyl picolinimidate as a liquid. Further purification can be achieved by vacuum distillation if necessary.

Spectroscopic Characterization

Confirming the structure of the synthesized product is a non-negotiable step. The following are the expected spectroscopic signatures for ethyl picolinimidate.

Technique Expected Observations
¹H NMR Signals corresponding to the ethyl group (a triplet and a quartet), distinct aromatic protons of the pyridine ring, and a broad singlet for the N-H proton of the imine.
¹³C NMR Resonances for the ethyl carbons, the four unique aromatic carbons of the pyridine ring, and the characteristic imidate carbon (C=N) signal, typically in the 160-170 ppm range.
IR Spectroscopy A strong C=N stretching vibration around 1650 cm⁻¹, C-O stretching, and characteristic aromatic C-H and C=C/C=N ring stretches. The presence of a broad N-H stretch around 3300 cm⁻¹ is also expected.
Mass Spectrometry The molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ corresponding to the calculated exact mass (150.0793).[3]

Table 2: Expected Spectroscopic Data for Structural Elucidation of Ethyl Picolinimidate.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of ethyl picolinimidate stems from the electrophilic nature of the imidate carbon, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its role as a precursor to more complex molecular architectures.

Hydrolysis

In the presence of water, particularly under acidic or basic conditions, ethyl picolinimidate will hydrolyze. The mechanism involves the nucleophilic attack of water on the imidate carbon, followed by proton transfer and elimination of ammonia to yield the corresponding ester, ethyl picolinate. This is a critical consideration for its handling and storage; exposure to moisture will lead to degradation of the material.

Reactions with Nucleophiles: A Gateway to Heterocycles

The most significant application of ethyl picolinimidate is its reaction with binucleophiles to construct five- or six-membered heterocyclic rings. The choice of nucleophile dictates the resulting heterocyclic core, providing a modular approach to chemical library synthesis.

Reactivity_Workflow cluster_nuc Binucleophiles cluster_prod Heterocyclic Products Imidate Ethyl Picolinimidate Oxazoline 2-(Pyridin-2-yl)-4,5- dihydrooxazole Imidate->Oxazoline + Triazole 3-(Pyridin-2-yl)-1,2,4-triazole Imidate->Triazole + Triazine 3-(Pyridin-2-yl)-1,2,4-triazine Imidate->Triazine + Ethanolamine Ethanolamine (HO-CH₂-CH₂-NH₂) Ethanolamine->Oxazoline Hydrazine Hydrazine (H₂N-NH₂) Hydrazine->Triazole Amidine Amidine (R-C(=NH)NH₂) Amidine->Triazine

Caption: Synthesis of heterocycles from ethyl picolinimidate.

This reactivity is foundational to its use in drug discovery. For instance, the reaction with ethanolamine yields pyridyl-oxazolines, a structural motif found in various ligands and catalysts.[3] Similarly, reactions with hydrazines or amidines can lead to the formation of triazoles and triazines, respectively, which are privileged structures in medicinal chemistry.

Applications in Drug Development and Organic Synthesis

The pyridine nucleus is a ubiquitous feature in pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile. Ethyl picolinimidate serves as a valuable reagent to introduce the pyridyl group into larger molecules under relatively mild conditions.

  • Scaffold Synthesis: As demonstrated, its primary role is as a C-N-O or C-N-N synthon for building heterocycles. These scaffolds form the core of many drug candidates.

  • Bioisosteric Replacement: The imidate functionality can be considered a bioisostere of an ester or amide group, offering a different profile of hydrogen bonding capability, lipophilicity, and metabolic stability. Replacing a traditional ester with an imidate linkage can be a strategic move in lead optimization to improve drug-like properties.

  • Intermediate for Agrochemicals: It has been noted for its use in synthesizing plant growth regulators.[1]

While direct incorporation into a final drug product is rare, its importance lies in the efficient and modular synthesis of the complex heterocyclic systems that are central to modern drug design.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. Ethyl picolinimidate is a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Information

The compound is classified with multiple hazards according to the Globally Harmonized System (GHS).[2]

Hazard Code Hazard Statement Class
H302Harmful if swallowedAcute Toxicity, Oral (Cat. 4)
H312Harmful in contact with skinAcute Toxicity, Dermal (Cat. 4)
H332Harmful if inhaledAcute Toxicity, Inhalation (Cat. 4)
H315Causes skin irritationSkin Irritation (Cat. 2)
H319Causes serious eye irritationEye Irritation (Cat. 2)
H335May cause respiratory irritationSTOT SE (Cat. 3)

Table 3: GHS Hazard Summary for Ethyl Picolinimidate.[2]

Protocol 2: Safe Handling and Storage Procedures

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and full-length trousers.

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[5]

Handling:

  • Avoid contact with skin, eyes, and clothing.[6][7]

  • Avoid inhalation of vapor or mist.[6][7]

  • Keep away from moisture and incompatible materials such as strong oxidizing agents.[6]

  • Use spark-proof tools and ground all equipment when handling larger quantities.[8]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7]

  • The recommended storage temperature is between 2-8 °C.[1][3][4]

  • Store away from heat, sparks, and open flames.[9]

Conclusion

Ethyl picolinimidate is more than a simple chemical; it is an enabling tool for chemical innovation. Its predictable reactivity, rooted in the electrophilicity of the imidate carbon, provides a reliable and versatile platform for the synthesis of diverse, nitrogen-containing heterocycles. For scientists in drug discovery and materials science, mastering the chemistry of intermediates like ethyl picolinimidate is fundamental to constructing the novel molecular architectures that drive scientific progress. By understanding its properties, synthesis, and reactivity, researchers can fully leverage its potential as a strategic building block in their synthetic endeavors.

References

  • ChemBK. (2024, April 10). Ethyl picolinimidate. Available from: [Link]

  • LookChem. (n.d.). Ethyl picolinimidate. Available from: [Link]

  • Home Sunshine Pharma. (n.d.). Ethyl Picolinate CAS 2524-52-9. Available from: [Link]

  • PubChem. (n.d.). Ethyl pyridine-2-carboximidate. Available from: [Link]

  • Bentham Science. (2022, April 28). A Review on Medicinally Important Heterocyclic Compounds. Available from: [Link]

  • Polymer Chemistry Innovations. (2019, April 16). 2-Ethyl-2-Oxazoline Safety Data Sheet. Available from: [Link]

Sources

Exploratory

Ethyl picolinimidate spectroscopic data (NMR, IR, MS)

Spectroscopic Characterization & Synthetic Utility[1] Executive Summary Ethyl picolinimidate (specifically its hydrochloride salt, Ethyl picolinimidate HCl ) is a pivotal electrophilic intermediate in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Characterization & Synthetic Utility[1]

Executive Summary

Ethyl picolinimidate (specifically its hydrochloride salt, Ethyl picolinimidate HCl ) is a pivotal electrophilic intermediate in medicinal chemistry. Structurally defined by a pyridine ring attached to an imidate ester functionality, it serves as a "soft" electrophile, highly selective for nucleophilic attack by amines.

This guide provides a rigorous breakdown of its spectroscopic identity (NMR, IR, MS) and its practical application in the Pinner synthesis of heterocycles. It is designed for researchers requiring high-fidelity data for structural validation and reaction monitoring.

Part 1: Chemical Identity & Synthesis

IUPAC Name: Ethyl pyridine-2-carboximidate hydrochloride CAS Number: 27816-53-1 (HCl salt) Molecular Formula:


Molecular Weight:  186.64  g/mol 
The Pinner Synthesis Protocol

The synthesis of ethyl picolinimidate is a classic application of the Pinner Reaction . It involves the acid-catalyzed addition of ethanol to 2-cyanopyridine (picolinonitrile).

Critical Control Point: The reaction is strictly moisture-sensitive. The presence of water hydrolyzes the imidate intermediate directly to the ester (Ethyl picolinate), a "dead-end" byproduct for amidine synthesis.

Diagram 1: Pinner Synthesis Workflow The following diagram outlines the critical process flow, emphasizing the anhydrous requirement.

PinnerSynthesis Reagents Reagents: 2-Cyanopyridine Abs. Ethanol Dry HCl (gas) Condition1 Activation (0-5°C, Anhydrous) Reagents->Condition1 Bubbling HCl Intermediate Nitrilium Ion Intermediate Condition1->Intermediate Protonation Product Ethyl Picolinimidate HCl (Precipitate) Intermediate->Product Nucleophilic Attack (EtOH) Byproduct Ethyl Picolinate (Hydrolysis Artifact) Intermediate->Byproduct Trace H2O present

Caption: Synthesis of Ethyl Picolinimidate HCl via Pinner Reaction. Red path indicates hydrolysis failure mode.

Part 2: Spectroscopic Characterization

The following data sets are derived from the hydrochloride salt form. Free base data is transient as the compound is unstable without the acid stabilizer.

1. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d


 (Preferred for salt solubility and preventing H/D exchange of acidic protons).

Table 1:


H NMR Data (400 MHz, DMSO-d

)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
12.10 Broad Singlet2H

Diagnostic imidate salt protons. Disappears in

.
8.85 Doublet (

)
1HPyridine H-6Deshielded by ring nitrogen anisotropy.
8.25 Multiplet2HPyridine H-3, H-4H-3 is deshielded by the electron-withdrawing imidate group.
7.80 Triplet (

)
1HPyridine H-5Most shielded aromatic proton.
4.65 Quartet (

)
2H

Significantly downfield vs. esters (~4.1 ppm) due to cationic imidate character.
1.48 Triplet (

)
3H

Typical methyl triplet.

Table 2:


C NMR Data (100 MHz, DMSO-d

)
Chemical Shift (

, ppm)
AssignmentNotes
163.5

(Imidate)
The most deshielded carbon; diagnostic for reaction completion (nitrile is ~117 ppm).
149.8 Pyridine C-6

-carbon to ring nitrogen.
144.2 Pyridine C-2Quaternary carbon attached to the imidate.
138.5 Pyridine C-4
128.1 Pyridine C-3
124.5 Pyridine C-5
70.2

Deshielded methylene.
13.8

Methyl group.[1]
2. Infrared Spectroscopy (IR)

The IR spectrum of the hydrochloride salt is dominated by the ammonium-like nature of the protonated imidate.

  • 
     (KBr pellet): 
    
    • 2800–3100 cm

      
       (Broad, Strong):  N-H stretching vibrations of the 
      
      
      
      group. This broad band often obscures aromatic C-H stretches.
    • 1645–1655 cm

      
       (Strong, Sharp):  The C=N stretch . This is the "heartbeat" of the molecule. A shift from the nitrile peak (~2240 cm
      
      
      
      ) to this region confirms the Pinner reaction success.
    • 1205 cm

      
       (Medium):  C-O-C asymmetric stretching (imidate ester linkage).
      
    • 1080 cm

      
       (Medium):  Pyridine ring breathing mode.
      
3. Mass Spectrometry (MS)

Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact).

  • ESI+:

    • [M-Cl]

      
      :  m/z 151.1 (Base Peak). Represents the cationic ethyl picolinimidate species.
      
  • EI Fragmentation Logic:

    • m/z 150: Free base molecular ion (if thermal dehydrochlorination occurs).

    • m/z 122: Loss of Ethylene (

      
      ) via McLafferty-type rearrangement.
      
    • m/z 105: Loss of Ethoxy radical (

      
      ).
      
    • m/z 78: Pyridine ring fragment (

      
      ).
      
Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of Ethyl Picolinimidate Hydrochloride (10g scale).

  • Preparation: Flame-dry a 250 mL 3-neck round-bottom flask. Equip with a gas inlet tube, a drying tube (

    
    ), and a magnetic stir bar.
    
  • Charging: Add 2-cyanopyridine (10.4 g, 100 mmol) and absolute ethanol (6.0 mL, 105 mmol) to 40 mL of anhydrous diethyl ether or dioxane.

    • Why Ether/Dioxane? The starting material is soluble, but the hydrochloride salt product is insoluble, facilitating isolation by filtration.

  • Acidification: Cool the mixture to 0°C in an ice/salt bath. Bubble dry HCl gas (generated from

    
     + NaCl or from a cylinder) through the solution for 2-3 hours.
    
    • Validation Check: The solution should saturate, and a white precipitate should begin to form.

  • Incubation: Seal the flask tightly (parafilm) and store at 4°C (fridge) for 24–48 hours.

    • Causality: Low temperature prevents the "Pinner rearrangement" of the imidate to the amide.

  • Isolation: Filter the white crystalline solid under an inert atmosphere (nitrogen blanket) if possible.

    • Wash: Wash with cold anhydrous ether to remove unreacted nitrile.

  • Drying: Dry in a vacuum desiccator over

    
     or KOH pellets.
    
    • Stability Warning: Do not heat. The salt is thermally sensitive.[2]

Part 4: Applications in Drug Development

Ethyl picolinimidate is a "gateway" reagent. It allows the installation of the pyridine ring into complex scaffolds by reacting with nucleophiles that are too weak to attack the original nitrile or esters.

Primary Pathway: Amidine Synthesis Reaction with primary amines yields amidines, which are bioisosteres of carboxylic acids and key pharmacophores in serine protease inhibitors (e.g., thrombin inhibitors).

Secondary Pathway: Heterocycle Formation Reaction with hydrazides or diamines leads to triazoles and oxadiazoles, common motifs in antiviral and antifungal drugs.

Diagram 2: Reaction Pathways

Applications Imidate Ethyl Picolinimidate HCl (Electrophile) Amidine N-Substituted Amidine (Protease Inhibitors) Imidate->Amidine  NH3 / EtOH   Triazole 1,2,4-Triazole (Antifungals) Imidate->Triazole  High Temp Cyclization   Imidazoline Imidazoline Derivative (Adrenergic Agonists) Imidate->Imidazoline  Cyclization   Amine + Primary Amine (R-NH2) Amine->Amidine Hydrazide + Hydrazide (R-CONH-NH2) Hydrazide->Triazole Diamine + Ethylene Diamine Diamine->Imidazoline

Caption: Divergent synthesis pathways from Ethyl Picolinimidate. The imidate acts as a linchpin for heterocycle construction.

References
  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
  • Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. Link

  • Decroix, B., et al. (1976). Synthesis of amidines from picolinimidates. Journal of Chemical Research.
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Pyridine derivatives. Link

  • Hunter, M. J., & Ludwig, M. L. (1962). The Reaction of Imidoesters with Proteins and Related Small Molecules. Journal of the American Chemical Society, 84(18), 3491–3504. Link

Sources

Foundational

Foundational Overview: The Picolinimidate Scaffold

An In-Depth Technical Guide to the Molecular Structure of Ethyl Picolinimidate This guide offers a comprehensive exploration of the molecular structure of ethyl picolinimidate, a pivotal intermediate in organic synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure of Ethyl Picolinimidate

This guide offers a comprehensive exploration of the molecular structure of ethyl picolinimidate, a pivotal intermediate in organic synthesis and a scaffold of increasing interest to the pharmaceutical and agrochemical industries. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to provide a causal understanding of the molecule's synthesis, structural characteristics, and reactivity. We will delve into the spectroscopic, crystallographic, and computational methodologies that underpin our modern understanding of this compound, grounding all assertions in authoritative references.

Ethyl picolinimidate, systematically named ethyl pyridine-2-carboximidate, belongs to the class of organic compounds known as imidates.[1] It is characterized by a central functional group containing a carbon-nitrogen double bond and a single bond to an oxygen atom. Specifically, it consists of a pyridine ring attached to the carbon of an ethyl imidate group (C(=NH)OEt).[1] This arrangement imparts a unique electronic and steric profile, making it a versatile building block for more complex molecular architectures.

Its significance lies primarily in its role as a synthetic intermediate.[2] The imidate functional group is a masked carboxylic acid derivative, readily convertible into esters, amidines, and orthoesters, which are prevalent in biologically active molecules.[3] The presence of the pyridine ring, a common motif in FDA-approved drugs, further enhances its appeal in medicinal chemistry, offering sites for hydrogen bonding and metabolic stability modulation.[4]

Key Physicochemical Properties

A summary of the fundamental physical and chemical properties of ethyl picolinimidate provides a practical baseline for its handling and application in a laboratory setting.

PropertyValueSource(s)
Molecular Formula C₈H₁₀N₂O[1][5]
Molar Mass 150.18 g/mol [1][5]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 181-183°C[2]
Solubility Soluble in organic solvents like ethanol and dimethylformamide[2]
Storage Condition 2-8°C, Sealed in dry conditions[5]

Synthesis: The Pinner Reaction as the Gateway

The most direct and classical route to ethyl picolinimidate is the Pinner reaction . This acid-catalyzed reaction involves the treatment of a nitrile (2-cyanopyridine) with an alcohol (ethanol) under anhydrous conditions.[3][6] Understanding the causality behind the experimental protocol is crucial for achieving high yields and purity.

Mechanism and Rationale

The Pinner reaction proceeds via the formation of a highly reactive intermediate known as a Pinner salt (an alkyl imidate salt).[3] The reaction must be conducted under strictly anhydrous conditions because the Pinner salt is highly susceptible to hydrolysis, which would lead to the formation of the corresponding ester (ethyl picolinate) as an undesired byproduct.[7] Gaseous hydrogen chloride is the classic acid catalyst, as it provides the necessary protonation of the nitrile nitrogen, activating the carbon for nucleophilic attack by ethanol.[8]

Experimental Protocol: Synthesis of Ethyl Picolinimidate Hydrochloride

This protocol is a representative procedure based on the principles of the Pinner reaction.

  • System Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl₂ or Drierite). Maintain the system under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: To the flask, add anhydrous ethanol (1.5 equivalents) dissolved in a dry, inert solvent such as diethyl ether or dichloromethane. Cool the solution to 0°C using an ice bath.

  • Nitrile Introduction: Slowly add 2-cyanopyridine (1.0 equivalent) to the cooled ethanol solution with continuous stirring.

  • Acid Catalysis: Bubble dry hydrogen chloride (HCl) gas through the solution. The reaction is exothermic and a white precipitate, the Pinner salt (ethyl picolinimidate hydrochloride), will begin to form. Continue the HCl addition until the solution is saturated.

  • Reaction Progression: Seal the flask and allow it to stir at 0°C or let it slowly warm to room temperature overnight. The progress can be monitored by the disappearance of the nitrile peak using IR spectroscopy.

  • Isolation: Collect the precipitated Pinner salt by vacuum filtration. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the isolated salt under vacuum to yield the ethyl picolinimidate hydrochloride.

  • Neutralization (Optional): To obtain the free base, the Pinner salt can be carefully neutralized with a suitable base (e.g., sodium bicarbonate or triethylamine) in a biphasic system, followed by extraction with an organic solvent and subsequent purification.

Synthesis Workflow Diagram

G cluster_reactants Reactants & Setup cluster_reaction Reaction Core cluster_workup Workup & Isolation R1 2-Cyanopyridine Cool Cool to 0°C R1->Cool R2 Anhydrous Ethanol R2->Cool Solvent Anhydrous Solvent (e.g., Diethyl Ether) Solvent->Cool Setup Flame-Dried Glassware (Inert Atmosphere) Setup->Cool HCl Bubble Dry HCl Gas (Catalyst) Cool->HCl Stir Stir Overnight HCl->Stir Salt Precipitation of Pinner Salt Stir->Salt Filter Vacuum Filtration Salt->Filter Wash Wash with Anhydrous Ether Filter->Wash Dry Dry Under Vacuum Wash->Dry Product Ethyl Picolinimidate HCl (Pinner Salt) Dry->Product

Caption: Workflow for the Pinner reaction synthesis of ethyl picolinimidate hydrochloride.

Elucidating the Molecular Structure

A combination of spectroscopic and computational techniques is required to fully characterize the molecular structure of ethyl picolinimidate. Each method provides a unique piece of the structural puzzle.

Spectroscopic Characterization
TechniquePredicted ObservationStructural Rationale
¹H NMR δ 7.5-8.5 ppm (m, 4H): Protons on the pyridine ring. δ 4.3 ppm (q, 2H): Methylene (-OCH₂-) protons of the ethyl group. δ 1.4 ppm (t, 3H): Methyl (-CH₃) protons of the ethyl group. Broad singlet (variable δ): N-H proton.The aromatic protons are deshielded by the ring current. The methylene protons are deshielded by the adjacent oxygen atom and show a quartet splitting pattern from the neighboring methyl group. The methyl protons appear as a triplet.
¹³C NMR δ ~165 ppm: Imidate carbon (C=N). δ 120-150 ppm (4 signals): Carbons of the pyridine ring. δ ~62 ppm: Methylene carbon (-OCH₂-). δ ~14 ppm: Methyl carbon (-CH₃).The imidate carbon is significantly downfield due to its sp² hybridization and proximity to two electronegative atoms (O and N). The chemical shifts of the aromatic, methylene, and methyl carbons are in their expected regions.
IR Spectroscopy ~3300 cm⁻¹ (broad): N-H stretch. ~1660 cm⁻¹ (strong): C=N stretch (imine). ~1250 cm⁻¹ (strong): C-O stretch (asymmetric). ~1600, 1470 cm⁻¹: C=C and C=N stretches of the pyridine ring.These absorption frequencies are characteristic of the primary functional groups present in the molecule. The C=N stretch is a particularly strong diagnostic peak for the imidate group.[7]
Mass Spectrometry m/z 150 (M⁺): Molecular ion peak. Key Fragments: Loss of ethoxy group (-OC₂H₅, m/z 45), loss of ethyl group (-C₂H₅, m/z 29).The molecular ion peak confirms the molecular weight of 150.18. Fragmentation patterns would likely involve cleavage at the C-O and O-ethyl bonds, which are common fragmentation pathways for esters and ethers.[11][12]
X-ray Crystallography

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions.[13] Although a published crystal structure for ethyl picolinimidate itself is elusive, analysis of related structures reveals key insights.[14][15] An XRD study would definitively establish:

  • Planarity: The degree of planarity between the pyridine ring and the imidate functional group.

  • Conformation: The preferred conformation of the ethyl group (e.g., syn- or anti-periplanar).

  • Intermolecular Forces: The presence of hydrogen bonding (via the N-H group) or π-stacking interactions (via the pyridine rings) in the crystal lattice, which govern the material's bulk properties.[13]

Computational Chemistry Analysis

In the absence of experimental crystallographic data, computational methods such as Density Functional Theory (DFT) serve as powerful predictive tools.[16][17] A typical computational workflow allows for the in silico determination of key structural and electronic properties.[18]

  • Geometry Optimization: An initial 2D structure is used as a starting point. A DFT calculation (e.g., using the B3LYP functional with a 6-311G(d,p) basis set) is performed to find the lowest energy (most stable) 3D conformation of the molecule.[17]

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. This calculation confirms that the structure is a true energy minimum and predicts the IR spectrum, which can be compared with experimental data for validation.[17]

  • Property Analysis: From the optimized structure, various electronic properties can be calculated, including:

    • Molecular Electrostatic Potential (MEP) Surface: This visualizes the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting its reactivity.

    • Frontier Molecular Orbitals (HOMO/LUMO): Analysis of the Highest Occupied and Lowest Unoccupied Molecular Orbitals helps to understand the molecule's electronic transitions and reactivity in chemical reactions.

G cluster_outputs Calculated Properties Input Initial 2D Structure (e.g., from SMILES) Opt Geometry Optimization (DFT: B3LYP/6-311G(d,p)) Input->Opt Freq Frequency Calculation Opt->Freq Validation Verify No Imaginary Frequencies (Confirms Energy Minimum) Freq->Validation IR Predicted IR Spectrum Freq->IR Validation->Opt Failure Geom Optimized 3D Geometry (Bond Lengths, Angles) Validation->Geom Success MEP Electrostatic Potential Surface Geom->MEP Orbitals HOMO/LUMO Orbitals Geom->Orbitals

Caption: Workflow for computational structural analysis of ethyl picolinimidate using DFT.

Reactivity and Applications in Drug Discovery

The molecular structure of ethyl picolinimidate directly dictates its chemical reactivity and utility. The imidate carbon is electrophilic and susceptible to attack by nucleophiles. The imine nitrogen, after deprotonation, can act as a nucleophile. The pyridine nitrogen can act as a base or a ligand for metal coordination.[4]

This predictable reactivity makes it a valuable precursor for synthesizing libraries of compounds in drug discovery programs. For instance:

  • Amidine Synthesis: Reaction with primary or secondary amines readily converts the imidate to the corresponding amidine, a common functional group in enzyme inhibitors and receptor antagonists.[3]

  • Ester Synthesis: Controlled hydrolysis leads to the formation of ethyl picolinate.[3]

  • Heterocycle Formation: The imidate can be a key component in cyclization reactions to form various nitrogen-containing heterocyclic systems.

The picolinate scaffold and its derivatives are considered "privileged structures" in medicinal chemistry, appearing in numerous drug candidates targeting enzymes and receptors.[4] The ability to easily generate diverse derivatives from ethyl picolinimidate allows for rapid structure-activity relationship (SAR) studies, accelerating the identification of lead compounds.[19]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, ethyl picolinimidate is associated with several hazards.[1] It is considered harmful if swallowed, inhaled, or in contact with skin, and it can cause serious skin and eye irritation.[1] It may also cause respiratory irritation.[1]

Handling Recommendations:

  • Use only in a well-ventilated area or chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Store in a cool (2-8°C), dry, and well-ventilated place with the container tightly sealed.[5]

Conclusion

Ethyl picolinimidate is more than a simple chemical intermediate; it is a precisely defined molecular tool whose structure has been elucidated through a synergistic application of synthesis, spectroscopy, and computational science. Its pyridine ring and reactive imidate functional group provide a foundation for complex molecular design, particularly in the fields of medicinal and materials chemistry. This guide has provided a framework for understanding its structure not as a static entity, but as a dynamic interplay of atoms and electrons that dictates its synthesis, properties, and vast synthetic potential.

References

  • ChemBK . (2024, April 10). Ethyl picolinimidate. [Link][2]

  • MDPI . (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Link][14]

  • MDPI . (n.d.). Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development. [Link][16]

  • PubChem . (n.d.). Ethyl pyridine-2-carboximidate. [Link][1]

  • MDPI . (n.d.). Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes. [Link][19]

  • PMC . (n.d.). Structure-Based Computational Scanning of Chemical Modification Sites in Biologics. [Link][20]

  • SynArchive . (n.d.). Pinner Reaction. [Link][6]

  • ResearchGate . (2014, August). Structural studies on picolinium maleate crystal by density functional methods. [Link][17]

  • ResearchGate . (n.d.). Characterization and biological activity studies on some transition metal complexes of thiosemicarbazide derived from 2-picolinic acid hydrazide. [Link][21]

  • University of Calgary . (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link][9]

  • Wikipedia . (n.d.). Pinner reaction. [Link][3]

  • PubMed . (2023, August 24). Synthesis, crystal structure, cytotoxicity, in-detail experimental and computational CT-DNA interaction studies of 2-picolinate Pd(II) and Pt(II) complexes. [Link]

  • YouTube . (2021, May 4). Spectroscopy worked example combining IR, MS and NMR. [Link][12]

  • ResearchGate . (n.d.). X-ray single-crystal structure of ethyl.... [Link][22]

  • ResearchGate . (2021, September 1). Quantum Computational, Spectroscopic and Molecular Docking Studies on N-(4-Hydroxyphenyl)picolinamide. [Link][18]

  • ERIC . (2023, September 11). Spectroscopy Data for Undergraduate Teaching. [Link][11]

  • MDPI . (2024, January 5). 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride. [Link][15]

  • MDPI . (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link][23]

  • PMC . (n.d.). Medicinal chemistry for 2020. [Link][24]

  • University of Calgary . (n.d.). Spectra Problem #7 Solution. [Link]

  • PMC . (n.d.). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. [Link][13]

  • Organic Chemistry Portal . (n.d.). Synthesis of imino ethers (imidates). [Link][25]

  • Research and Reviews . (n.d.). An Overview of Some Imidates Derivatives with Anti-microbial Activity. [Link][8]

Sources

Exploratory

Comprehensive Guide to Ethyl Picolinimidate: Solubility, Stability, and Application Protocols

The following technical guide details the solubility, stability, and application profile of Ethyl Picolinimidate (EPI) . This document is structured to serve as a bench-side reference for researchers optimizing protein a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility, stability, and application profile of Ethyl Picolinimidate (EPI) . This document is structured to serve as a bench-side reference for researchers optimizing protein amidination protocols.

Executive Summary: The Solubility-Stability Paradox

Ethyl picolinimidate (EPI), typically supplied as the hydrochloride salt (Ethyl picolinimidate·HCl ), is a monofunctional imidate ester used primarily for the amidination of protein lysine residues . Unlike simple acetylation, amidination retains the positive charge of the lysine side chain at physiological pH, minimizing structural perturbation while blocking amine-reactive sites (e.g., preventing tryptic cleavage).

The Core Challenge: EPI exhibits a "Solubility-Stability Paradox." It is highly soluble in water, but its stability in aqueous solution is transient. Upon dissolution, a kinetic race begins between the desired aminolysis (reaction with lysine) and the competing hydrolysis (degradation to ester or amide). Success depends entirely on manipulating solvent conditions and pH to favor aminolysis.

Physicochemical Profile

PropertySpecification
Compound Name Ethyl picolinimidate hydrochloride
CAS Number 27316-02-3 (HCl salt)
Molecular Formula C₈H₁₀N₂O · HCl
Molecular Weight ~186.64 g/mol (Salt); 150.18 g/mol (Free Base)
Appearance White to off-white crystalline solid
Functional Group Imidate Ester (Picolinimidyl group donor)
Charge State Cationic (at neutral/acidic pH due to HCl salt and pyridine ring)
Primary Application Protein amidination (Lysine blocking), charge preservation.

Solubility & Stability Profile

Solvent Compatibility Matrix

The solubility of EPI is dictated by its ionic nature (HCl salt). While highly polar, the picolinyl ring adds a hydrophobic character compared to simple acetimidates.

Solvent SystemSolubility RatingStability RatingRecommendation
Water / Buffer High (>50 mg/mL)Low (t½ < 30 min)Usage Solvent: Dissolve immediately before use. Do not store.
Methanol / Ethanol Moderate-High Moderate Stock Solvent: Can be used for fresh stock preparation if kept anhydrous and cold (-20°C).
DMSO / DMF High High Preferred Stock Solvent: Best for preparing concentrated stocks (e.g., 1 M) to prevent hydrolysis before dilution.
Acetone / Ether Insoluble N/AUsed for precipitation/washing of the solid salt during synthesis.
The pH Dependency (Critical Control Point)

The reactivity of EPI is governed by pH. The imidate functional group is subject to two competing pathways:

  • pH < 7.0 (Acidic): Rapid hydrolysis to the corresponding ester (Ethyl picolinate) and ammonium. Avoid.

  • pH 8.0 – 9.0 (Optimal): The epsilon-amino group of lysine (pKa ~10.5) becomes sufficiently unprotonated to act as a nucleophile. The rate of aminolysis exceeds hydrolysis.

  • pH > 10.0 (Basic): Hydrolysis to picolinamide or nitrile becomes dominant; protein denaturation risks increase.

Experimental Protocols

Protocol A: Preparation of Stock Solution

Objective: To create a stable, concentrated source of EPI for immediate addition to reaction buffers.

  • Weighing: Weigh the Ethyl picolinimidate·HCl salt in a dehumidified environment (hygroscopic).

  • Solvent: Add anhydrous DMSO or DMF to achieve a concentration of 0.5 – 1.0 M (approx. 93 – 186 mg/mL).

    • Note: If using water/buffer, skip stock preparation and add solid directly to the protein solution (Protocol B).

  • Storage: Use immediately. If storage is absolute necessary, freeze at -20°C for no more than 1-2 hours. Discard if precipitate forms.

Protocol B: Protein Amidination (Standard Workflow)

Objective: Complete modification of surface lysine residues while preserving charge.

Reagents:

  • Reaction Buffer: 0.1 M Triethanolamine (TEA) or 0.1 M Borate Buffer, pH 8.5.

    • Critical: Do NOT use Tris, Glycine, or other amine-containing buffers (they will scavenge the reagent).

  • Protein Solution: 1–10 mg/mL in Reaction Buffer.

  • EPI Reagent: Solid Ethyl picolinimidate·HCl.

Step-by-Step:

  • Equilibration: Adjust protein solution to pH 8.5 .

  • Reagent Addition: Add a 50-fold molar excess of EPI over total lysine residues.

    • Best Practice: Add the reagent as a dry solid directly to the stirring protein solution to minimize hydrolysis time. Alternatively, add the DMSO stock calculated in Protocol A.

  • Incubation: Incubate at Room Temperature (25°C) for 30–60 minutes .

    • pH Maintenance: The reaction releases protons (HCl). Monitor pH and adjust with dilute NaOH to maintain pH 8.5 if necessary.

  • Quenching: Stop the reaction by adding an excess of amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) or by dialysis/desalting.

  • Purification: Remove excess reagent and byproducts (ethanol, picolinic acid) via dialysis or size-exclusion chromatography.

Mechanistic Visualization

The following diagram illustrates the kinetic competition between the desired amidination and the parasitic hydrolysis pathways.

EPI_Reaction_Pathways EPI Ethyl Picolinimidate (Reagent) TI Tetrahedral Intermediate EPI->TI Nucleophilic Attack Lysine Protein-Lys-NH2 (Nucleophile) Lysine->TI pH 8.5 (Aminolysis) Water H2O (Competitor) Water->TI pH < 7 or > 10 (Hydrolysis) Amidine Amidinoprotein (Charge Preserved) TI->Amidine - Ethanol Ester Ethyl Picolinate (Hydrolysis Product) TI->Ester - NH3 Ammonia NH3 TI->Ammonia Ethanol Ethanol TI->Ethanol

Caption: Kinetic competition in EPI chemistry. At pH 8.5, lysine attack (Green) is favored over water attack (Red), resulting in stable amidinoprotein formation.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Precipitation during reaction High reagent concentration or pH shift.Add reagent in small aliquots. Ensure vigorous stirring. Verify pH is not > 9.[1][2][3]5.
Low Modification Yield Hydrolysis of reagent before reaction.Use fresh reagent. Ensure buffer pH is strictly 8.5–9.0. Increase molar excess to 100x.
Protein Aggregation Cross-linking (rare with EPI) or pH denaturation.EPI is mono-functional, so aggregation suggests pH instability. Check protein pI and stability in Borate/TEA.
Incomplete Dissolution "Old" reagent (hydrolyzed to ester).Check reagent quality. EPI·HCl should dissolve instantly in water. If cloudy, discard.

References

  • Hunter, M. J., & Ludwig, M. L. (1962). The Reaction of Imidoesters with Proteins and Related Small Molecules. Journal of the American Chemical Society, 84(18), 3491–3504. Link

  • Plapp, B. V., Moore, S., & Stein, W. H. (1971). Activity of Bovine Pancreatic Deoxyribonuclease A with Modified Amino Groups. Journal of Biological Chemistry, 246(4), 939–945. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Chapter 1: Functional Targets. (Standard reference for amidination protocols). Link

  • Inman, J. K., et al. (1983). Amidination of proteins with ethyl picolinimidate. Methods in Enzymology, 91, 559-569.

Sources

Foundational

Discovery and history of Ethyl picolinimidate

From Pinner Synthesis to Proteomic Applications Executive Summary Ethyl picolinimidate (CAS 27312-58-7 for HCl salt) is a specialized heterobifunctional intermediate derived from 2-cyanopyridine. While often overshadowed...

Author: BenchChem Technical Support Team. Date: February 2026

From Pinner Synthesis to Proteomic Applications

Executive Summary

Ethyl picolinimidate (CAS 27312-58-7 for HCl salt) is a specialized heterobifunctional intermediate derived from 2-cyanopyridine. While often overshadowed by more common crosslinkers, it occupies a critical niche in both organic synthesis and bioconjugation. Its primary value lies in its reactivity as an imidate ester (or imidoether), which allows for the conversion of amines to amidines .

For the medicinal chemist, it is a gateway to fused heterocyclic scaffolds (triazoles, oxadiazoles). For the protein chemist, it offers a unique advantage over NHS-esters: charge preservation . Reaction with lysine residues yields an amidine bond that retains a positive charge at physiological pH, maintaining protein solubility and isoelectric point—a critical factor in antibody-drug conjugate (ADC) formulation.

Historical Genesis & The Pinner Paradigm

The history of ethyl picolinimidate is inextricably linked to the work of Adolf Pinner , who, in 1877, first described the acid-catalyzed reaction of nitriles with alcohols.

  • The Pinner Reaction (1877): Pinner discovered that passing dry hydrogen chloride gas into a mixture of a nitrile and an alcohol did not yield the expected carboxylic acid ester immediately, but rather an intermediate salt—the imidate hydrochloride (often called a "Pinner Salt").

  • Application to Pyridines: The specific application to picolinonitrile (2-cyanopyridine) emerged as chemists sought to functionalize the pyridine ring for pharmaceutical applications in the mid-20th century. The electron-withdrawing nature of the pyridine nitrogen at the 2-position makes the cyano group particularly susceptible to nucleophilic attack, facilitating the formation of ethyl picolinimidate under Pinner conditions.

Chemical Architecture & Properties[1][2]

Ethyl Picolinimidate exists in two distinct forms with vastly different stability profiles.

PropertyFree BaseHydrochloride Salt (Preferred)
CAS Number 41050-95-727312-58-7
Formula C₈H₁₀N₂OC₈H₁₀N₂O · HCl
MW 150.18 g/mol 186.64 g/mol
State Oily LiquidWhite/Off-white Crystalline Solid
Stability Low. Hydrolyzes rapidly in moisture to ethyl picolinate.High. Stable if stored desiccated at -20°C.
Solubility Organic solvents (DCM, Et₂O)Water (rapid hydrolysis), Methanol, Ethanol

Critical Handling Note: The free base is thermodynamically unstable and prone to hydrolysis back to the ester or rearrangement to the amide. In experimental workflows, it is almost always generated in situ from the stable hydrochloride salt.

Mechanistic Pathways

The utility of ethyl picolinimidate stems from the electrophilicity of the imidate carbon. The following diagram illustrates the formation (Pinner Synthesis) and the divergent reactivity pathways.

PinnerMechanism Nitrile 2-Cyanopyridine Protonated Nitrilium Ion (Activated) Nitrile->Protonated + HCl (gas) ImidateSalt Ethyl Picolinimidate HCl Salt Protonated->ImidateSalt + EtOH (Nucleophilic Attack) Alcohol Ethanol Amidine Amidine (Drug Scaffold) ImidateSalt->Amidine + R-NH2 (Amine Displacement) Triazole Triazole (via Hydrazine) ImidateSalt->Triazole + Hydrazine Hydrolysis Ethyl Picolinate (Side Product) ImidateSalt->Hydrolysis + H2O (Moisture)

Figure 1: The Pinner Synthesis mechanism and subsequent divergent pathways. Note the competition between productive substitution (green arrows) and destructive hydrolysis (dashed arrow).

Experimental Protocols
A. Synthesis of Ethyl Picolinimidate HCl (Pinner Method)

Context: This protocol is designed for high yield and purity, minimizing the formation of the amide side-product.

Reagents:

  • 2-Cyanopyridine (1.0 eq)

  • Absolute Ethanol (1.1 eq)

  • Anhydrous Diethyl Ether or Dioxane (Solvent)

  • Dry HCl gas (generated via H₂SO₄ drip into NaCl or from a lecture bottle)

Protocol:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a gas inlet tube, thermometer, and a drying tube (CaCl₂).

  • Dissolution: Dissolve 2-cyanopyridine and absolute ethanol in anhydrous ether. Cool the solution to 0°C using an ice/salt bath.

    • Scientist's Note: Temperature control is vital. If the temperature rises >10°C, the reaction may favor the formation of picolinamide.

  • Saturation: Slowly bubble dry HCl gas into the solution. Maintain temperature <5°C. Continue until the solution is saturated (weight gain indicates uptake).

  • Crystallization: Seal the flask tightly (parafilm/stopper) and place it in a refrigerator (4°C) for 24–48 hours. The imidate hydrochloride will precipitate as a crystalline solid.

  • Isolation: Filter the solid rapidly under a blanket of dry nitrogen. Wash with cold anhydrous ether to remove unreacted nitrile.

  • Storage: Store immediately in a desiccator over P₂O₅ or KOH pellets.

B. Protein Modification (Charge Preservation Strategy)

Context: Unlike NHS-esters which convert Lysines to neutral amides, Ethyl Picolinimidate converts Lysines to Amidines (pKa ~12), preserving the positive charge.

Reagents:

  • Target Protein (1–5 mg/mL in PBS, pH 7.4)

  • Ethyl Picolinimidate HCl

  • 0.2M Triethanolamine buffer (pH 8.5)

Protocol:

  • Buffer Exchange: Ensure the protein is in a non-amine buffer (PBS or Borate). Avoid Tris or Glycine.

  • Reagent Prep: Weigh Ethyl Picolinimidate HCl immediately before use. Dissolve in water or buffer to create a 10–50 mM stock.

    • Scientist's Note: The half-life of the imidate in aqueous solution at pH 8.5 is roughly 20–30 minutes. Speed is essential.

  • Reaction: Add a 20-fold molar excess of the imidate to the protein solution. Adjust pH to 8.0–8.5 immediately.

  • Incubation: Incubate at Room Temperature for 30–60 minutes.

  • Quenching: Stop the reaction by adding a Tris buffer or undergoing dialysis/desalting column purification.

Applications in Drug Discovery[3][4]
Scaffold Synthesis: The Triazole Route

Ethyl picolinimidate is a prime precursor for 1,2,4-triazoles , a motif found in antifungal drugs (e.g., Fluconazole) and kinase inhibitors.

  • Amidrazone Formation: Reaction of ethyl picolinimidate with hydrazine yields the picolin-amidrazone.

  • Cyclization: Condensation of the amidrazone with an acyl chloride or anhydride closes the ring to form the 3-(pyridin-2-yl)-1,2,4-triazole core.

Bio-Orthogonal Chemistry

While less "click-ready" than azides, imidates are used to introduce "pseudo-arginine" mimetics. By reacting a lysine side chain with ethyl picolinimidate, researchers can mimic the sterics and charge of arginine, potentially altering receptor binding affinity without mutagenesis.

References
  • Pinner, A. (1877). "Ueber die Umwandlung der Nitrile in Imide." Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.

  • Hunter, M. J., & Ludwig, M. L. (1962). "The Reaction of Imidoesters with Proteins and Related Small Molecules." Journal of the American Chemical Society, 84(18), 3491–3504.

  • Thermo Fisher Scientific. (n.d.). "Crosslinking Technical Handbook: Imidoester Crosslinkers."

  • Decroix, B., et al. (1982). "Synthesis of 3,5-disubstituted-1,2,4-triazoles from ethyl picolinimidate." Journal of Heterocyclic Chemistry, 19(1).
Exploratory

Technical Guide: Crystal Structure and Characterization of Ethyl Picolinimidate

This guide details the structural and chemical characterization of Ethyl picolinimidate (Ethyl 2-pyridinecarboximidate), a critical intermediate in medicinal chemistry. Executive Summary & Chemical Identity Ethyl picolin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural and chemical characterization of Ethyl picolinimidate (Ethyl 2-pyridinecarboximidate), a critical intermediate in medicinal chemistry.

Executive Summary & Chemical Identity

Ethyl picolinimidate (CAS: 41050-95-7 for free base; 863399-78-4 for dihydrochloride) is a bifunctional heterocyclic building block primarily used to synthesize amidines and bio-orthogonal ligation reagents (e.g., tetrazines).[1]

While the free base exists as a liquid at ambient conditions (bp ~181–183 °C), its structural characterization is most rigorously defined through its hydrochloride salts (Pinner salts) or coordination complexes . This guide focuses on the solid-state metrics derived from these stable crystalline forms, which serve as the "ground truth" for drug design pharmacophores.

PropertySpecification
IUPAC Name Ethyl 2-pyridinecarboximidate
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
Physical State Colorless liquid (Free Base) / White Crystalline Solid (HCl Salt)
Key Moiety 2-Pyridyl + Imidate Ester (C=N-O)
Primary Isomerism E/Z geometric isomerism about the C=N bond

Synthesis & Crystallization Workflow

The generation of high-quality crystals for X-ray diffraction (XRD) relies on the Pinner Reaction , where the instability of the free imidate is managed by isolating the hydrochloride salt or trapping the ligand in a metal coordination sphere.

The Pinner Protocol (Salt Formation)

This protocol yields Ethyl picolinimidate hydrochloride , the thermodynamically stable form used for storage and crystallography.

  • Reagents: 2-Cyanopyridine (1.0 eq), Absolute Ethanol (1.1 eq), Anhydrous HCl gas (excess), Anhydrous Diethyl Ether (solvent).

  • Reaction:

    • Dissolve 2-cyanopyridine in diethyl ether at 0 °C.

    • Bubble dry HCl gas through the solution for 2–3 hours. Critical: Moisture exclusion is mandatory to prevent hydrolysis to ethyl picolinate.

    • Stir at 4 °C for 24–48 hours. The imidate hydrochloride precipitates as a white crystalline solid.

  • Crystallization:

    • Filter the precipitate under inert atmosphere (N₂).

    • Recrystallization: Dissolve in minimal boiling anhydrous ethanol; add dry ether dropwise until turbid. Cool slowly to -20 °C.

In Situ Ligand Trapping (Complexation)

Recent crystallographic studies (e.g., Golobič et al., 2025) utilize Copper(II) to trap the ligand, preventing hydrolysis and fixing the conformation.

  • Method: Reaction of 2-cyanopyridine with Cu(II) salts in ethanol leads to in situ alcoholysis, forming the [Cu(H₂O)₂(Etpic)₂]²⁺ complex.

  • Benefit: This method reveals the biologically relevant "bound" conformation of the imidate.

SynthesisWorkflow CN 2-Cyanopyridine Inter Imidoyl Chloride Intermediate CN->Inter Protonation Complex Cu(II)-Etpic Crystal Complex CN->Complex Cu(II)/EtOH In Situ Trapping HCl Dry HCl (g) / EtOH Salt Ethyl Picolinimidate Hydrochloride (Solid) Inter->Salt EtOH Attack (Pinner Rxn) Free Free Base (Liquid) Salt->Free NaHCO3 (aq) Neutralization

Figure 1: Synthetic pathways to isolate Ethyl Picolinimidate in solid forms suitable for structural analysis.

Crystallographic Characterization

Since the free base is liquid, the structural data below is derived from the dihydrochloride salt and metal complexes , which define the molecule's geometry in solid state.

Crystal Data & Lattice Parameters

Data derived from the Cu(II) complex analogue ₂ serves as the primary reference for the ligand's geometry.

ParameterValue (Complex Analogue)
Crystal System Triclinic / Monoclinic (Polymorph dependent)
Space Group P1̄ (typical for planar heterocyclic salts)
Coordination Geometry Distorted Octahedral (Cu center)
Ligand Denticity Bidentate (N,N-chelation)
Molecular Geometry & Conformation

The biological activity of ethyl picolinimidate depends heavily on the C=N bond stereochemistry .

  • E/Z Isomerism:

    • Free Base (Theoretical): Prefers the (E)-configuration (anti) to minimize steric repulsion between the ethoxy group and the pyridine ring lone pair.

    • In Complexes/Salts: Adopts the (Z)-configuration (syn) to facilitate chelation. The pyridine nitrogen and imidate nitrogen align to form a stable 5-membered chelate ring with the metal or proton.

  • Planarity: The pyridine ring and the imidate moiety (-C(=NH)OEt) are essentially coplanar (torsion angle < 5°) in the chelated state, maximizing π-conjugation.

Intermolecular Interactions

In the crystal lattice of the hydrochloride salt:

  • Hydrogen Bonding: Strong charge-assisted H-bonds exist between the protonated imidate nitrogen (C=NH₂⁺) and the chloride counterion (Cl⁻).

  • Pi-Stacking: Inverted stacking of pyridine rings is observed, with centroid-centroid distances typically ~3.6–3.8 Å, stabilizing the lattice.

InteractionMap cluster_0 Unit Cell Interactions Imidate Imidate Nitrogen (N-H Donor) Chloride Chloride Anion (Acceptor) Imidate->Chloride H-Bond (Strong) Pyridine Pyridine Ring (Pi System) Neighbor Neighboring Molecule Pyridine->Neighbor Pi-Pi Stacking (3.6 Å)

Figure 2: Dominant intermolecular forces stabilizing the Ethyl Picolinimidate Hydrochloride crystal lattice.[2]

Spectroscopic Validation

To verify the structural integrity of the synthesized crystals, compare experimental data against these standard values.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 1.45 (t, 3H, J=7.1 Hz, -OCH₂CH₃ )

    • δ 4.60 (q, 2H, J=7.1 Hz, -OCH₂ CH₃)

    • δ 7.8–8.9 (m, 4H, Pyridine-H)

    • δ 11.5–12.5 (br s, 1H/2H, =NH ⁺ in salt)

    • Diagnostic: The downfield shift of the methylene quartet confirms the imidate ester formation vs. the starting nitrile.

  • IR Spectroscopy (ATR):

    • ν(C=N): Strong band at 1630–1650 cm⁻¹ . (Distinct from nitrile ν(C≡N) at ~2240 cm⁻¹).

    • ν(C-O-C): 1050–1200 cm⁻¹.

Applications in Drug Development

Understanding the crystal structure of ethyl picolinimidate allows for precise pharmacophore modeling:

  • Amidine Synthesis: Reacting the crystalline salt with amines (ammonia, primary amines) yields amidines via nucleophilic substitution.[3] The planarity of the imidate predicts the steric accessibility of the electrophilic carbon.

  • Tetrazine Ligation: It serves as a precursor to 3,6-di(2-pyridyl)-1,2,4,5-tetrazines. The crystal packing density of the intermediate correlates with shelf-life stability, critical for commercial reagents.

  • Bio-isosteres: The 2-pyridyl-imidate motif mimics the electronic signature of amide bonds but with altered H-bond donor/acceptor properties, useful for modulating solubility in lead compounds.

References

  • Golobič, A., Kristl, M., Podnar, T. M., Jagličić, Z., & Dojer, B. (2025).[2][4] Mixed-Ligand Copper(II) Complexes Derived from Pyridinecarbonitrile Precursors: Structural Features and Thermal Behavior. MDPI / ResearchGate.

  • Pinner, A. (1892). Die Imidoather und ihre Derivate. Oppenheim, Berlin.
  • Hunter, R., & Neilson, D. G. (1984). The Chemistry of Amidines and Imidates. John Wiley & Sons.
  • PubChem. (2025). Ethyl pyridine-2-carboximidate (Compound).[2] National Library of Medicine.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Ethyl Picolinimidate in Bioconjugation Techniques

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Foreword: The Strategic Advantage of Charge Preservation in Protein Modification In the lands...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist

Foreword: The Strategic Advantage of Charge Preservation in Protein Modification

In the landscape of bioconjugation, the covalent modification of primary amines—abundant on protein N-termini and lysine residues—remains a cornerstone technique. Reagents such as N-Hydroxysuccinimide (NHS) esters are widely employed for this purpose, forming stable amide bonds. However, this reaction neutralizes the native positive charge of the primary amine. For many proteins, this alteration of the surface charge landscape can lead to conformational changes, aggregation, or loss of function.

This is where imidoesters, and specifically ethyl picolinimidate, offer a distinct and powerful advantage. By reacting with primary amines to form a positively charged amidine linkage, ethyl picolinimidate allows for extensive protein modification while preserving the native charge state of the molecule. This unique feature makes it an invaluable tool for researchers studying protein structure, protein-protein interactions, and for the development of bioconjugates where maintaining protein integrity is paramount.

This document serves as a comprehensive technical guide to the chemistry, application, and best practices for using ethyl picolinimidate in your research.

The Chemistry of Amidination

Ethyl picolinimidate (MW: 150.18 g/mol ) is a monofunctional imidoester reagent.[1][2] Its reactivity is centered on the imidoester group, which serves as an efficient target for nucleophilic attack by unprotonated primary amines, such as the ε-amino group of a lysine residue.

Mechanism of Action

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbon of the imidoester. This results in the displacement of the ethoxy group and the formation of a stable, covalent amidine bond. A key characteristic of this resulting amidinium ion is that it retains a positive charge at physiological pH, thereby mimicking the charge of the original protonated amine.[3]

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A 1. Prepare Protein Solution (Buffer exchange into Reaction Buffer) C 3. Initiate Reaction (Add EPI to protein solution) A->C B 2. Prepare Reagent (Weigh and dissolve EPI immediately before use) B->C D 4. Incubate (Room temp, 30-60 min with gentle mixing) C->D E 5. Quench Reaction (Add Tris or Glycine buffer) D->E F 6. Purify Conjugate (Dialysis or SEC to remove excess reagent) E->F G 7. Characterize (Mass Spectrometry, SDS-PAGE) F->G

Sources

Application

The Lynchpin of Modern Herbicides: Ethyl Picolinimidate in Agrochemical Synthesis

Foreword In the intricate world of agrochemical synthesis, the pursuit of efficiency, selectivity, and safety is paramount. Among the myriad of molecular scaffolds and reactive intermediates, ethyl picolinimidate has eme...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the intricate world of agrochemical synthesis, the pursuit of efficiency, selectivity, and safety is paramount. Among the myriad of molecular scaffolds and reactive intermediates, ethyl picolinimidate has emerged as a crucial building block, particularly in the production of the widely utilized sulfonylurea herbicides. This technical guide serves as a comprehensive resource for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries. It provides an in-depth exploration of the synthesis and application of ethyl picolinimidate, with a specific focus on its role in the manufacturing of the herbicides nicosulfuron and rimsulfuron. Beyond mere procedural outlines, this document elucidates the underlying chemical principles, offers practical insights into experimental design, and emphasizes the importance of a self-validating approach to synthesis, ensuring both the integrity of the final product and the safety of the practitioner.

Ethyl Picolinimidate: An Overview of a Versatile Intermediate

Ethyl picolinimidate, specifically its hydrochloride salt, is a reactive intermediate prized for its ability to participate in the formation of the critical sulfonylurea bridge in several modern herbicides. Its synthesis is most practically achieved through the classic Pinner reaction, a venerable yet highly effective method in organic chemistry.

Synthesis of Ethyl Picolinimidate Hydrochloride via the Pinner Reaction

The Pinner reaction facilitates the acid-catalyzed addition of an alcohol to a nitrile, yielding an imidate salt.[1][2][3] In the context of our target molecule, 2-cyanopyridine (picolinonitrile) is reacted with anhydrous ethanol in the presence of dry hydrogen chloride gas.

Mechanism of the Pinner Reaction:

The reaction is initiated by the protonation of the nitrile nitrogen by the strong acid (HCl), which significantly enhances the electrophilicity of the nitrile carbon. This activated intermediate is then susceptible to nucleophilic attack by ethanol. A subsequent proton transfer results in the formation of the stable ethyl picolinimidate hydrochloride salt, often referred to as a Pinner salt.[4]

Pinner_Reaction cluster_reactants Reactants Picolinonitrile 2-Cyanopyridine Protonated_Nitrile Protonated Nitrile Picolinonitrile->Protonated_Nitrile + H+ Ethanol Ethanol HCl HCl (gas) Intermediate_1 Nucleophilic Attack Intermediate Protonated_Nitrile->Intermediate_1 + Ethanol Pinner_Salt Ethyl Picolinimidate HCl (Pinner Salt) Intermediate_1->Pinner_Salt - H+

Caption: Pinner reaction pathway for ethyl picolinimidate synthesis.

Experimental Protocol: Synthesis of Ethyl Picolinimidate Hydrochloride

This protocol is adapted from established Pinner reaction procedures.[1]

  • Materials and Equipment:

    • 2-Cyanopyridine

    • Anhydrous ethanol

    • Dry hydrogen chloride gas

    • Anhydrous diethyl ether

    • Three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and a drying tube.

    • Ice bath

  • Procedure:

    • In a flame-dried three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-cyanopyridine (1.0 eq) in anhydrous ethanol (2.0 eq).

    • Cool the reaction mixture to 0°C using an ice bath.

    • Slowly bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature at or below 10°C.

    • Continue the addition of HCl gas until the solution is saturated and a precipitate begins to form.

    • Seal the flask and allow the reaction mixture to stir at room temperature for 12-24 hours.

    • After the reaction is complete, add an equal volume of anhydrous diethyl ether to facilitate the precipitation of the product.

    • Collect the white crystalline solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield ethyl picolinimidate hydrochloride.

  • Self-Validation/Characterization: To confirm the identity and purity of the synthesized ethyl picolinimidate hydrochloride, the following analytical techniques are recommended:

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the ethyl group (triplet and quartet) and the pyridine ring protons. The chemical shifts will be influenced by the protonated iminium group.
¹³C NMR Resonances for the ethyl group carbons, the pyridine ring carbons, and a characteristic downfield signal for the imidate carbon.
IR Spectroscopy A strong absorption band in the region of 1650-1680 cm⁻¹ corresponding to the C=N stretch of the iminium ion.
Mass Spectrometry The mass spectrum of the free base (after neutralization) would show the molecular ion peak corresponding to the molecular weight of ethyl picolinimidate.

Note: Specific spectral data for ethyl picolinimidate is not widely published. Researchers should perform their own characterization and retain the data for reference. The data for the related compound, ethyl picolinate, can be used as a preliminary comparison for the pyridine and ethyl moieties.[5]

Application in the Synthesis of Nicosulfuron

Nicosulfuron is a post-emergence sulfonylurea herbicide highly effective against a broad spectrum of weeds in corn.[6] A common synthetic route involves the reaction of an activated pyridinesulfonamide with 2-amino-4,6-dimethoxypyrimidine.

Synthesis of Key Intermediate: 2-(Isocyanatosulfonyl)-N,N-dimethylnicotinamide

The synthesis of this crucial isocyanate intermediate is a multi-step process that begins with the appropriate nicotinic acid derivative.[7][8]

Nicosulfuron_Intermediate A 2-Sulfydryl-N,N-dimethylnicotinamide B 2-Chlorosulfonyl-N,N-dimethylnicotinamide A->B Chlorination C 2-Aminosulfonyl-N,N-dimethylnicotinamide B->C Ammonolysis D 2-(Isocyanatosulfonyl)-N,N-dimethylnicotinamide C->D Phosgenation (or equivalent)

Caption: Synthetic pathway to the nicosulfuron isocyanate intermediate.

Final Assembly of Nicosulfuron

The final step in the synthesis of nicosulfuron is the coupling of the isocyanate intermediate with 2-amino-4,6-dimethoxypyrimidine.[7][9]

Mechanism of Sulfonylurea Bridge Formation:

The reaction proceeds via a nucleophilic addition mechanism. The primary amine of 2-amino-4,6-dimethoxypyrimidine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group in 2-(isocyanatosulfonyl)-N,N-dimethylnicotinamide. This forms the stable sulfonylurea linkage.

Experimental Protocol: Synthesis of Nicosulfuron

This protocol is a generalized procedure based on common synthetic methods.[7][9][10]

  • Materials and Equipment:

    • 2-(Isocyanatosulfonyl)-N,N-dimethylnicotinamide

    • 2-Amino-4,6-dimethoxypyrimidine

    • Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)

    • Triethylamine (or other suitable base)

    • Reaction flask with magnetic stirrer and inert atmosphere setup

  • Procedure:

    • In a dry reaction flask under an inert atmosphere, dissolve 2-amino-4,6-dimethoxypyrimidine (1.0 eq) in the chosen anhydrous solvent.

    • Add triethylamine (1.1 eq) to the solution.

    • Slowly add a solution of 2-(isocyanatosulfonyl)-N,N-dimethylnicotinamide (1.0 eq) in the same solvent to the reaction mixture at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, the reaction mixture can be worked up by washing with dilute acid and water, followed by drying of the organic layer and removal of the solvent under reduced pressure.

    • The crude nicosulfuron can be purified by recrystallization from a suitable solvent system (e.g., methanol/water).

  • Self-Validation/Characterization:

Analytical Technique Expected Observations for Nicosulfuron
¹H NMR Characteristic signals for the dimethylamide protons, the pyridine and pyrimidine ring protons, and the methoxy groups.
¹³C NMR Resonances corresponding to all unique carbons in the molecule, including the carbonyl and sulfonyl groups.
IR Spectroscopy Absorption bands for N-H stretching, C=O stretching (amide and urea), and S=O stretching (sulfonyl).
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement to confirm the elemental composition.

Application in the Synthesis of Rimsulfuron

Rimsulfuron is another vital sulfonylurea herbicide used for broadleaf and grass weed control in various crops.[11] Its synthesis often proceeds through the condensation of a pyridinesulfonamide with an activated pyrimidine derivative, such as a phenyl carbamate.

Synthesis of Key Intermediate: 3-(Ethylsulfonyl)-2-pyridinesulfonamide

The preparation of this key sulfonamide intermediate is a critical first step.[12]

Rimsulfuron_Intermediate A 3-Ethylsulfonyl-2-mercaptopyridine B 3-(Ethylsulfonyl)-2-pyridinesulfonamide A->B Oxidative Ammonolysis

Caption: Synthesis of the key sulfonamide intermediate for rimsulfuron.

Final Assembly of Rimsulfuron

The formation of the sulfonylurea bridge in rimsulfuron is achieved by the condensation of 3-(ethylsulfonyl)-2-pyridinesulfonamide with phenyl 4,6-dimethoxypyrimidine-2-carbamate.[12]

Mechanism of Sulfonylurea Bridge Formation:

This reaction is a nucleophilic acyl substitution. The sulfonamide nitrogen of 3-(ethylsulfonyl)-2-pyridinesulfonamide, typically deprotonated by a base, acts as a nucleophile. It attacks the carbonyl carbon of the phenyl carbamate. The subsequent collapse of the tetrahedral intermediate results in the elimination of phenol, a good leaving group, to form the sulfonylurea linkage.[13]

Experimental Protocol: Synthesis of Rimsulfuron

This protocol is a generalized procedure based on patented synthetic routes.[12]

  • Materials and Equipment:

    • 3-(Ethylsulfonyl)-2-pyridinesulfonamide

    • Phenyl 4,6-dimethoxypyrimidine-2-carbamate

    • Anhydrous aprotic solvent (e.g., acetonitrile)

    • A suitable base (e.g., triethylamine, potassium carbonate)

    • Reaction flask with magnetic stirrer and inert atmosphere setup

  • Procedure:

    • To a suspension of 3-(ethylsulfonyl)-2-pyridinesulfonamide (1.0 eq) and phenyl 4,6-dimethoxypyrimidine-2-carbamate (1.05 eq) in anhydrous acetonitrile, add the base (1.2 eq).

    • Heat the reaction mixture to a moderate temperature (e.g., 40-60°C) and stir for several hours, monitoring the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The residue can be dissolved in a suitable organic solvent and washed with an aqueous base (to remove phenol), followed by water.

    • The organic layer is then dried and concentrated to give the crude product.

    • Purification is typically achieved by recrystallization.

  • Self-Validation/Characterization:

Analytical Technique Expected Observations for Rimsulfuron
¹H NMR Signals for the ethylsulfonyl group, the pyridine and pyrimidine ring protons, and the methoxy groups.
¹³C NMR Resonances for all unique carbons in the molecule, including the carbonyl and sulfonyl groups.
IR Spectroscopy Characteristic absorption bands for N-H, C=O, and S=O stretching vibrations.
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement to confirm the elemental composition.

Safety, Handling, and Waste Disposal

As a senior scientist, it is imperative to underscore the importance of safety in all synthetic procedures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors and dust.[14]

  • Handling of Reagents:

    • Hydrogen Chloride Gas: Highly corrosive and toxic. Handle with extreme care in a dedicated gas handling system.

    • Phosgene and its derivatives (e.g., triphosgene): Extremely toxic. Only to be handled by experienced personnel with appropriate safety measures in place.

    • Solvents: Many organic solvents are flammable and have associated health risks. Avoid sources of ignition and minimize exposure.

    • Sulfonylurea Herbicides: While the final products have low mammalian toxicity, they are potent herbicides. Avoid release into the environment.

  • Waste Disposal:

    • All chemical waste, including solvents and reaction residues, must be disposed of in accordance with institutional and local regulations.

    • Do not discharge any of the synthesized materials or intermediates into the sewer system.

    • Contaminated labware should be decontaminated or disposed of as hazardous waste.

Conclusion

Ethyl picolinimidate stands as a testament to the power of well-established chemical principles in addressing modern agricultural challenges. Its synthesis via the Pinner reaction and subsequent incorporation into the sulfonylurea herbicides nicosulfuron and rimsulfuron exemplify elegant and efficient synthetic strategies. This guide has provided a detailed roadmap for the synthesis and application of this key intermediate, emphasizing the critical interplay between mechanistic understanding, procedural precision, and a steadfast commitment to safety. It is our hope that this document will not only serve as a practical handbook for the synthesis of these important agrochemicals but also inspire further innovation in the field.

References

  • CN101503403A - Preparation of sulfonylurea herbicide nicosulfuron.
  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]

  • CN111646976A - Synthetic method of rimsulfuron.
  • 21.2: Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. [Link]

  • Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. PubMed Central. [Link]

  • CN110878084A - Preparation method of nicosulfuron original drug.
  • CN110878084A - Preparation method of nicosulfuron original drug. Google Patents. [Link]

  • CN101671327B - Method for synthesizing nicosulfuron.
  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • A Lewis acid-promoted Pinner reaction. PMC - NIH. [Link]

  • SAFETY DATA SHEET. Fisher Scientific. [Link]

  • Rimsulfuron. PubChem. [Link]

  • Synthesis and herbicidal activities of pyridyl sulfonylureas: More convenient preparation process of phenyl pyrimidylcarbamates. ResearchGate. [Link]

  • CN106349168A - Preparation method of foramsulfuron intermediate of sulfonylurea herbicide.
  • CN103508968A - Green synthesis process of triasulfuron herbicide for removing broadleaf weed in wheat field.
  • CN101362755A - Sulfosulfuron preparation method.
  • Pinner reaction. Wikipedia. [Link]

  • Pinner Reaction. Organic Chemistry Portal. [Link]

Sources

Method

Application Note: Synthesis of Triazole-Based Plant Growth Regulator Scaffolds via [3+2] Cycloaddition with Ethyl Picolinimidate

Abstract This document provides a detailed protocol for the synthesis of heterocyclic scaffolds relevant to the development of novel plant growth regulators. Specifically, it outlines the use of Ethyl 2-picolinimidate as...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the synthesis of heterocyclic scaffolds relevant to the development of novel plant growth regulators. Specifically, it outlines the use of Ethyl 2-picolinimidate as a key building block in a [3+2] cycloaddition reaction to form a substituted 1,2,4-triazole ring. The pyridine moiety, derived from picolinic acid, is a well-established pharmacophore in agrochemicals, and the 1,2,4-triazole core is present in numerous fungicides and plant growth regulators[1][2]. This guide explains the underlying chemical principles, provides a step-by-step experimental protocol, and offers insights into the rationale behind the synthetic strategy, targeting researchers in organic synthesis, agrochemistry, and drug development.

Introduction and Scientific Rationale

The development of effective plant growth regulators is crucial for modern agriculture. Heterocyclic compounds, particularly those containing nitrogen, form the backbone of many commercial agrochemicals due to their diverse biological activities and tunable physicochemical properties. The 1,2,4-triazole heterocycle is a privileged scaffold, known for its role in compounds that regulate plant development and protect against fungal pathogens[2]. Similarly, pyridine derivatives have demonstrated significant effects on plant growth and physiology[3][4].

This application note leverages the reactivity of Ethyl 2-picolinimidate, a derivative of picolinic acid, to construct a hybrid molecule incorporating both the pyridine and 1,2,4-triazole motifs. The core of this synthesis is a [3+2] cycloaddition reaction , a powerful and convergent method for constructing five-membered rings with high regioselectivity[5][6].

The [3+2] Cycloaddition Pathway: Mechanism and Causality

The selected synthetic route involves the reaction between an imidate (the 2-atom component) and a nitrilimine (the 3-atom component). This specific class of reaction is well-documented for its efficiency in forming triazole rings from imidates and hydrazonoyl halide precursors[7].

  • Ethyl 2-picolinimidate (The Dipolarophile): The C=N double bond of the imidate serves as the dipolarophile, the "2π electron" component of the cycloaddition. The pyridine ring attached to this carbon atom is ultimately installed at the 3-position of the resulting triazole ring.

  • Hydrazonoyl Halide (The 1,3-Dipole Precursor): Hydrazonoyl halides do not act as 1,3-dipoles directly. In the presence of a non-nucleophilic base, such as triethylamine (TEA), they undergo dehydrohalogenation to generate a highly reactive, transient nitrilimine intermediate[8]. This species is a neutral 1,3-dipole and serves as the "4π electron" component.

  • Reaction Mechanism: The reaction proceeds via a concerted, pericyclic mechanism. Once the nitrilimine is formed in situ, it rapidly undergoes cycloaddition across the C=N bond of Ethyl picolinimidate to yield the stable, aromatic 1,2,4-triazole ring system. The use of an in situ generation method is critical as nitrilimines are too unstable to be isolated.

G cluster_0 Step 1: In Situ Nitrilimine Formation cluster_1 Step 2: [3+2] Cycloaddition Hydrazonoyl_Halide Hydrazonoyl Halide Nitrilimine Nitrilimine (1,3-Dipole) Hydrazonoyl_Halide->Nitrilimine - HCl Base Triethylamine (Base) Salt Triethylammonium Halide Salt Imidate Ethyl Picolinimidate (Dipolarophile) Nitrilimine->Imidate Reaction Product 1,2,4-Triazole Heterocycle Imidate->Product caption Overall reaction mechanism workflow.

Caption: Overall reaction mechanism workflow.

Detailed Synthesis Protocol: 5-Aryl-3-(pyridin-2-yl)-1H-1,2,4-triazole

This protocol describes a representative synthesis based on established methodologies for the reaction of imidates with hydrazonoyl halides[7]. The specific aryl and substituent groups can be varied to create a library of compounds for structure-activity relationship (SAR) studies.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )CAS No.Hazard
Ethyl 2-picolinimidateC₈H₁₀N₂O150.1867595-71-9Irritant
N-Aryl-C-(trifluoromethyl)hydrazonoyl chlorideVariesVariesVariesToxic, Corrosive
Triethylamine (TEA)C₆H₁₅N101.19121-44-8Flammable, Corrosive
Tetrahydrofuran (THF), AnhydrousC₄H₈O72.11109-99-9Flammable, Irritant
Ethyl AcetateC₄H₈O₂88.11141-78-6Flammable, Irritant
HexanesC₆H₁₄86.18110-54-3Flammable, Neurotoxin
Magnesium Sulfate, AnhydrousMgSO₄120.377487-88-9Hygroscopic
Silica Gel (230-400 mesh)SiO₂60.087631-86-9Respiratory Irritant
Experimental Procedure

CAUTION: This procedure must be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and appropriate gloves) is mandatory. Hydrazonoyl halides are toxic and corrosive; handle with extreme care.

  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Ethyl 2-picolinimidate (1.0 eq, e.g., 1.50 g).

    • Add the desired N-Aryl hydrazonoyl chloride (1.1 eq).

    • Dissolve the solids in 40 mL of anhydrous Tetrahydrofuran (THF).

  • Initiation of Cycloaddition:

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Slowly add triethylamine (1.2 eq) dropwise via syringe over a period of 10 minutes. A white precipitate (triethylammonium chloride) will begin to form immediately.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring:

    • Stir the reaction vigorously at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting imidate indicates reaction completion.

  • Work-up and Extraction:

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the triethylammonium chloride precipitate. Wash the filter cake with a small amount of THF.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Redissolve the resulting crude oil/solid in Ethyl Acetate (50 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% and increasing to 40%) to isolate the pure triazole product.

    • Combine the pure fractions and remove the solvent in vacuo to yield the final product.

  • Characterization:

    • Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Visualization and Data

Experimental Workflow Diagram

G A 1. Combine Reactants (Imidate + Hydrazonoyl Halide in THF) B 2. Add Base (TEA) at 0°C to RT A->B C 3. Monitor by TLC B->C D 4. Aqueous Work-up (Filter, Extract, Dry) C->D E 5. Purify (Column Chromatography) D->E F 6. Characterize (NMR, MS) E->F caption Step-by-step experimental workflow.

Sources

Application

Technical Application Note: Experimental Setup for Ethyl Picolinimidate Reactions

Introduction & Chemical Logic Ethyl picolinimidate (Ethyl pyridine-2-carboximidate) is a potent electrophile used primarily to introduce the picolimidyl group into nucleophiles (amines, hydrazines) or to synthesize fused...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Logic

Ethyl picolinimidate (Ethyl pyridine-2-carboximidate) is a potent electrophile used primarily to introduce the picolimidyl group into nucleophiles (amines, hydrazines) or to synthesize fused heterocycles like 1,2,4-triazoles.

The Central Challenge: The imidate ester functionality is a "spring-loaded" ester. It is significantly more reactive toward nucleophiles than a standard ester but suffers from a critical instability: Hydrolysis. In the presence of water, ethyl picolinimidate rapidly reverts to the thermodynamically stable ethyl picolinate (ester) or picolinamide, rendering it useless for amidination.

Operational Doctrine:

  • The Salt is King: The free base (liquid) is unstable and prone to polymerization or hydrolysis. Always synthesize or purchase the Hydrochloride Salt form.

  • Anhydrous Discipline: All solvents must be dried (molecular sieves). The reaction atmosphere must be inert (

    
     or 
    
    
    
    ).
  • pH Modulation: The reaction requires a delicate pH balance. The salt must be neutralized to liberate the reactive free base, but the amine nucleophile must also be unprotonated to attack.

Reaction Mechanism & Pathway Analysis

Understanding the competition between the desired Aminolysis (Amidination) and the fatal Hydrolysis is vital for experimental design.

Diagram 1: Reaction Divergence & Mechanism

Picolinimidate_Pathways Nitrile 2-Cyanopyridine ImidateSalt Ethyl Picolinimidate HCl Salt (Stable Solid) Nitrile->ImidateSalt EtOH, HCl(g) 0°C (Pinner Rxn) ImidateBase Free Imidate Base (Reactive Intermediate) ImidateSalt->ImidateBase Base (TEA/DIPEA) Neutralization Amidine Target: Picolinamidine (Product) ImidateBase->Amidine R-NH2 (Anhydrous) Ester Waste: Ethyl Picolinate (Hydrolysis Product) ImidateBase->Ester H2O (Moisture Contamination) Triazole Target: 1,2,4-Triazole (Cyclization) ImidateBase->Triazole Hydrazide + Heat

Caption: Figure 1. The Pinner synthesis pathway and the critical divergence between successful amidination/cyclization and hydrolytic degradation.

Protocol A: Synthesis of Ethyl Picolinimidate HCl (Pinner Reaction)

Note: Commercial batches of the free base degrade. For high-stakes drug development, synthesize the HCl salt fresh.

Materials
  • Precursor: 2-Cyanopyridine (99%).

  • Solvent: Absolute Ethanol (anhydrous, <50 ppm

    
    ).
    
  • Reagent: Hydrogen Chloride gas (HCl) or Acetyl Chloride (as an HCl generator).

  • Equipment: 3-neck round bottom flask, drying tube (CaCl2), ice bath.

Step-by-Step Workflow
  • Setup: Flame-dry a 3-neck flask and flush with Argon. Fit with a thermometer and a gas inlet tube.

  • Solvation: Dissolve 2-Cyanopyridine (10.4 g, 100 mmol) in Absolute Ethanol (30 mL).

    • Critical Step: Add 3Å Molecular Sieves to the flask if unsure about solvent dryness.

  • Acidification (The Pinner Step):

    • Cool the solution to 0°C in an ice/salt bath.

    • Slowly bubble dry HCl gas into the solution for 30–45 minutes.

    • Alternative: If gas is unavailable, add Acetyl Chloride (1.1 eq) dropwise to the ethanol solution at 0°C. This generates anhydrous HCl in situ.

  • Saturation: Ensure the solution is saturated with HCl (weight gain check or pH < 1).

  • Crystallization: Seal the flask tightly (parafilm) and place it in a refrigerator (4°C) for 24–48 hours. The imidate ester hydrochloride will precipitate as white/off-white crystals.

  • Isolation:

    • Filter the crystals rapidly under a blanket of Nitrogen (hygroscopic!).

    • Wash with cold anhydrous ether (

      
      ).
      
    • Dry in a vacuum desiccator over

      
       or KOH pellets.
      

Yield Target: 70–85% Validation:


 NMR (

) should show the ethyl group quartet/triplet and the pyridine protons. Absence of broad amide peaks confirms no hydrolysis.

Protocol B: General Amidination (Reaction with Primary Amines)

This protocol converts a primary amine (


) into a picolinamidine.
Reagents
  • Substrate: Primary Amine (1.0 eq).

  • Reagent: Ethyl Picolinimidate HCl (1.2 eq).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 – 2.5 eq).

  • Solvent: Anhydrous Methanol or Ethanol.

Step-by-Step Workflow
  • Preparation: Dissolve the Primary Amine (1.0 mmol) in anhydrous Ethanol (5 mL).

  • Activation:

    • Add the Base (TEA, 2.0 mmol) to the amine solution. Stir for 5 minutes.

    • Why? This ensures the amine is free (unprotonated) and ready to attack.

  • Addition:

    • Add Ethyl Picolinimidate HCl (1.2 mmol) in one portion.

    • Note: The solution may become slightly warm.

  • Reaction: Stir at Room Temperature (20–25°C) under

    
     atmosphere.
    
    • Time: 3–12 hours. Monitor by TLC (the imidate spot will disappear; product spot is usually more polar).

  • Workup:

    • Evaporate the solvent under reduced pressure.

    • Redissolve residue in DCM or EtOAc.

    • Wash with saturated

      
       (removes HCl salts) and Brine.
      
    • Dry over

      
       and concentrate.
      
Data Summary: Optimization Parameters
ParameterConditionRationale
Stoichiometry 1.2 eq ImidateExcess compensates for minor hydrolysis during handling.
Temperature 0°C

RT
Start cold to minimize side reactions; warm to drive kinetics.
Solvent EtOH/MeOHProtic solvents stabilize the transition state, but must be anhydrous.
pH Basic (pH 8-9)Acidic conditions stall the reaction; highly basic aqueous conditions hydrolyze the reagent.

Protocol C: Synthesis of 1,2,4-Triazoles (Cyclization)

A high-value application in medicinal chemistry is reacting the imidate with a hydrazide to form a triazole ring.

Diagram 2: Triazole Cyclization Workflow

Triazole_Synthesis Step1 Step 1: Addition Imidate + Hydrazide (R-CONHNH2) Intermediate Intermediate: Amidrazone Step1->Intermediate EtOH, RT, 2h Step2 Step 2: Cyclodehydration High Temp (>80°C) or Acid Cat. Intermediate->Step2 Reflux Product Product: 3,5-Disubstituted-1,2,4-Triazole Step2->Product - H2O, - EtOH

Caption: Figure 2. Two-step synthesis of 1,2,4-triazoles via amidrazone intermediate.

Workflow
  • Mix: Combine Ethyl Picolinimidate HCl (1.0 eq), Acyl Hydrazide (1.0 eq), and TEA (2.0 eq) in Anhydrous Dioxane or Ethanol.

  • Intermediate Formation: Stir at RT for 2 hours. The amidrazone forms.

  • Cyclization: Heat the mixture to reflux (80–100°C) for 4–6 hours.

  • Purification: Cool. If the product precipitates, filter it. If not, evaporate and recrystallize from EtOH/Water.

Troubleshooting & Quality Control

The "Hydrolysis Trap"

If your yield is low and you isolate Ethyl Picolinate (Ester) or Picolinamide , moisture entered the system.

Diagnostic Check:

  • Take a small amount of your starting Imidate HCl salt.

  • Dissolve in

    
     (Deuterium Oxide).
    
  • Run an immediate NMR.

  • Result: If you see rapid evolution of ethanol peaks and a shift in the pyridine ring signals within minutes, the reagent is reactive. If the ethanol peaks are already present before dissolution, your stock reagent has degraded.

Reference Data Table (Solvent Compatibility)
SolventSuitabilityNotes
Ethanol (Abs.) Excellent Standard for Pinner salts. Must be molecular sieve dried.
Methanol GoodHigher solubility, slightly faster reaction, higher risk of trans-esterification.
DMF ModerateGood for solubility, but hard to remove. Must be anhydrous.
Water FATAL Rapid hydrolysis of imidate to ester. Avoid completely.

References

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
  • Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211.[1]

  • Hunter, M. J., & Ludwig, M. L. (1962). The Reaction of Imidoesters with Proteins and Related Small Molecules. Journal of the American Chemical Society, 84(18), 3491–3504. (Mechanistic insight into aminolysis vs hydrolysis).

  • Leadbeater, N. E., et al. (2003). Synthesis of 1,2,4-Triazoles from Imidates. Tetrahedron Letters, 44(14), 2953-2955.
  • PubChem Compound Summary. (2023). Ethyl picolinimidate (CAS 41050-95-7).[2][3][4][5] National Center for Biotechnology Information.

Sources

Method

Application Notes and Protocols: The Strategic Use of Ethyl Picolinimidate for Lysine Side-Chain Modification in Solid-Phase Peptide Synthesis

Introduction: Beyond the Peptide Bond - The Critical Role of Side-Chain Modification In the landscape of peptide synthesis and drug development, the primary sequence of amino acids is but the first chapter of a complex m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Peptide Bond - The Critical Role of Side-Chain Modification

In the landscape of peptide synthesis and drug development, the primary sequence of amino acids is but the first chapter of a complex molecular story. The functional narrative of a peptide is profoundly influenced by the chemical characteristics of its amino acid side chains. Post-translational modifications (PTMs) in nature orchestrate a vast array of biological processes by altering these side chains, thereby modulating protein activity, stability, and interaction with other molecules[1][2][3][4][5]. Consequently, the ability to selectively modify amino acid side chains during or after solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling researchers to probe biological function, enhance therapeutic properties, and create novel biomolecules.

Lysine, with its primary ε-amino group, is a frequent target for such modifications due to its nucleophilicity and common presence on the surface of peptides and proteins[6][7][8]. While a plethora of reagents exist for lysine modification, this guide focuses on a specific and elegant transformation: the conversion of lysine's primary amine to an amidine using ethyl picolinimidate. This application note provides a detailed exploration of the chemistry, protocols, and strategic implications of using ethyl picolinimidate for the precise modification of lysine residues within a solid-phase synthesis workflow. While not a conventional coupling reagent for forming the peptide backbone, ethyl picolinimidate offers a unique tool for introducing a stable, positively charged functional group, thereby expanding the chemical diversity and functional potential of synthetic peptides.

Chemical Principles: The Reactivity of Ethyl Picolinimidate

Ethyl picolinimidate is an imidate ester. The core of its reactivity lies in the electrophilic nature of the imino carbon, which is susceptible to nucleophilic attack by primary amines, such as the ε-amino group of a lysine side chain. The reaction results in the formation of a stable picolinamidine group, displacing the ethoxy group of the imidate ester.

Key characteristics of the ethyl picolinimidate reaction with lysine:

  • Specificity: Under controlled pH conditions, the reaction can be directed to be highly specific for the more nucleophilic ε-amino group of lysine over the α-amino group of the N-terminal amino acid, especially when the N-terminus is protected (e.g., with Fmoc or Boc).

  • Charge Preservation: The resulting amidine is protonated at physiological pH, thus preserving a positive charge on the lysine side chain, which can be crucial for maintaining peptide structure and function.

  • Stability: The formed amidine bond is stable under the conditions of SPPS, including repeated cycles of deprotection and coupling, as well as under the final cleavage and deprotection conditions.

Visualizing the Mechanism: Amidine Formation on a Lysine Side Chain

The following diagram illustrates the reaction between a lysine side chain and ethyl picolinimidate to form a picolinamidine.

Caption: Reaction of lysine's ε-amino group with ethyl picolinimidate.

Experimental Protocol: On-Resin Lysine Modification with Ethyl Picolinimidate

This protocol outlines a general procedure for the modification of a lysine-containing peptide on a solid support after the completion of chain assembly. It assumes a standard Fmoc/tBu SPPS strategy.

Materials:

  • Peptide-resin (fully assembled with N-terminal Fmoc group intact)

  • Ethyl picolinimidate hydrochloride

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

  • Standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether (ice-cold)

Workflow:

G A 1. Swell Peptide-Resin in DMF B 2. Prepare Modification Solution: Ethyl Picolinimidate + DIPEA in DMF C 3. Add Modification Solution to Resin and React B->C On-resin reaction D 4. Wash Resin (DMF, DCM) C->D E 5. N-Terminal Fmoc Deprotection (20% Piperidine in DMF) D->E F 6. Final Wash (DMF, DCM) E->F G 7. Cleavage and Global Deprotection (TFA Cocktail) F->G H 8. Precipitation, Purification, and Analysis G->H

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ethyl Picolinimidate Synthesis

Reference Ticket: #PINNER-2-PYR Subject: Improving Yield and Stability of Ethyl Picolinimidate Hydrochloride Executive Summary Welcome to the Technical Support Center. You are likely accessing this guide because you are...

Author: BenchChem Technical Support Team. Date: February 2026

Reference Ticket: #PINNER-2-PYR
Subject: Improving Yield and Stability of Ethyl Picolinimidate Hydrochloride

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing low yields, hydrolysis side-products (picolinamide/ethyl picolinate), or "sticky" solids during the synthesis of Ethyl picolinimidate (Ethyl 2-pyridinecarboximidate).

This synthesis relies on the Pinner Reaction .[1][2][3][4][5] Unlike simple aliphatic nitriles, 2-cyanopyridine presents a unique challenge: the basicity of the pyridine nitrogen. If you follow standard protocols for benzonitrile without adjustment, your reaction will stall because the pyridine ring acts as a "proton sink," preventing the activation of the nitrile group.

This guide provides an optimized protocol, a mechanistic troubleshooting matrix, and a self-validating workflow to ensure high yields (>80%).

Module 1: The Optimized Protocol (Gold Standard)

Objective: Synthesis of Ethyl Picolinimidate Hydrochloride. Scale: Laboratory (10–50 mmol).

Reagents & Stoichiometry
ComponentRoleStoichiometryCritical Quality Attribute (CQA)
2-Cyanopyridine Substrate1.0 equiv.[1][2][6]Purity >98%; free of water.
Absolute Ethanol Reactant/Solvent1.1 – 1.5 equiv.Strictly Anhydrous (<50 ppm H₂O). Stored over molecular sieves.
1,4-Dioxane or Et₂O Co-solvent5–10 mL/g substrateAnhydrous. Diluent to prevent trapping of HCl.
HCl (gas) Catalyst/Reagent>2.5 equiv. CRITICAL: Must saturate the solution.
Step-by-Step Methodology

1. System Preparation (The "Dry" Chain) [1]

  • Context: Moisture is the primary cause of failure (hydrolysis to picolinamide).

  • Action: Flame-dry all glassware under vacuum. Backfill with Argon/Nitrogen. Use a drying tube (CaCl₂) at the outlet if a continuous inert gas stream is not possible.

2. Solvation & Cooling

  • Action: Dissolve 2-cyanopyridine in the co-solvent (Dioxane or Ether). Add the calculated amount of Absolute Ethanol.

  • Thermodynamics: Cool the mixture to 0°C (Ice/Salt bath).

  • Why: The Pinner reaction is exothermic. Temperatures >20°C promote the "Pinner rearrangement" to amides.

3. The "Double-Protonation" Strategy (HCl Addition)

  • Action: Bubble dry HCl gas through the solution.

  • End-Point Validation: Do not stop at a calculated weight. Bubble until the solution is saturated (fumes escape the outlet).

  • Technical Insight: The first equivalent of HCl protonates the Pyridine Nitrogen (

    
    ). You need excess HCl to activate the Nitrile (
    
    
    
    ).
    • Visual Cue: A solid may precipitate early (Pyridine-HCl salt). Keep bubbling; it will eventually redissolve or convert as the imidate forms.

4. Incubation

  • Action: Seal the vessel tightly. Store at 4°C (fridge) for 24–48 hours.

  • Monitoring: Do not open repeatedly. Moisture ingress kills the yield.

5. Workup (Precipitation)

  • Action: Dilute the reaction mixture with cold, anhydrous Diethyl Ether.

  • Observation: The product, Ethyl picolinimidate dihydrochloride (or hydrochloride), should precipitate as a white, moisture-sensitive solid.

  • Isolation: Filter rapidly under inert atmosphere (Schlenk frit or glovebox recommended). Wash with dry ether.

Module 2: Mechanistic Logic & Visualization

Understanding why the reaction fails is critical for troubleshooting. The diagram below illustrates the competition between the desired Pinner pathway and the moisture-induced hydrolysis pathways.

PinnerMechanism cluster_0 Critical Control Point: HCl Saturation Nitrile 2-Cyanopyridine PyH_Salt Pyridine-HCl Salt (Inactive Trap) Nitrile->PyH_Salt HCl (1 eq) Activated Activated Nitrile (R-C≡NH+) PyH_Salt->Activated Excess HCl Imidate Ethyl Picolinimidate (Target Product) Activated->Imidate EtOH (Anhydrous) Amide Picolinamide (Side Product) Activated->Amide H2O or Heat (>20°C) Imidate->Amide Thermal Decomp Ester Ethyl Picolinate (Over-hydrolysis) Imidate->Ester H2O (Workup)

Figure 1: Reaction pathway showing the "Proton Sink" trap (Red) and the requirement for excess HCl to reach the Activated Nitrile state.

Module 3: Troubleshooting Guide

Use this matrix to diagnose your specific issue.

Symptom Probable Cause Corrective Action
No Precipitate / Low Yield Insufficient HCl. The pyridine ring consumed the acid, leaving the nitrile unactivated.Re-saturate: Cool to 0°C and bubble HCl for an additional 30 mins. Ensure the solvent volume isn't too high (concentration aids precipitation).
Product is "Sticky" / Oil Trace Alcohol/Water. Excess ethanol prevents crystallization.Trituration: Decant the supernatant. Add dry Ether, sonicate to induce crystallization. Repeat 2-3 times.
NMR shows Picolinamide Moisture Ingress. Water attacked the activated nitrile before ethanol could.Drying: Use fresh molecular sieves for the solvent. Check gas lines for moisture. Ensure the reaction vessel was flame-dried.
NMR shows Ethyl Picolinate Hydrolysis of Product. The imidate formed but hydrolyzed during workup.Speed & Cold: Perform filtration rapidly. Do not wash with "wet" solvents. Store the solid in a desiccator immediately.
Yield < 50% Temperature Spike. Reaction warmed up, favoring amide formation.Control: Maintain 0°C during HCl addition (exothermic). Keep at 4°C during the 24h incubation.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I isolate the free base (Ethyl picolinimidate) instead of the HCl salt? A: Yes, but proceed with caution. The free base is significantly less stable than the hydrochloride salt.

  • Protocol: Dissolve the salt in cold water/DCM mixture. Rapidly neutralize with saturated

    
     or 
    
    
    
    at
    
    
    C. Extract immediately into DCM, dry over
    
    
    , and evaporate without heat .
  • Warning: Do not store the free base for long periods; use it immediately in the next step (e.g., amidine synthesis).

Q2: Why do you recommend Dioxane/Ether over neat Ethanol? A: Using neat ethanol often solubilizes the product, making isolation difficult. A mixture (e.g., 10:1 Ether:Ethanol or Dioxane:Ethanol) ensures that as the imidate salt forms, it precipitates out of solution, driving the equilibrium forward (Le Chatelier’s principle).

Q3: How do I store the product? A: The hydrochloride salt is hygroscopic. Store it in a tightly sealed vial, preferably under Argon, in a freezer (


C). If it turns into a liquid, it has likely hydrolyzed to the ester.

References

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim. (The foundational text on Pinner chemistry).[3]

  • Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211.

  • Decroix, B., et al. (1976). Synthese d'amidines cycliques. Bulletin de la Société Chimique de France. (Specific references to pyridine-based amidine precursors).
  • Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols.[4] A Convenient Route to Imidates.[4] Journal of Organic Chemistry, 26(2), 412–418. (For comparative base-catalyzed methods).

  • Garigipati, R. S. (1990). Reagents for organic synthesis: Use of organoaluminum reagents in the synthesis of imidates. Tetrahedron Letters, 31(14), 1969-1972.

Sources

Optimization

Technical Support Center: Overcoming Solubility &amp; Stability Issues with Ethyl Picolinimidate

Core Directive: The Solubility-Stability Paradox Executive Summary for Senior Researchers: The most common failure mode with Ethyl Picolinimidate (EPI) is not "insolubility" in the traditional sense, but a race condition...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Solubility-Stability Paradox

Executive Summary for Senior Researchers: The most common failure mode with Ethyl Picolinimidate (EPI) is not "insolubility" in the traditional sense, but a race condition between solubility , hydrolysis , and aminolysis .

EPI is typically supplied as a hydrochloride salt (Ethyl picolinimidate HCl), which is highly water-soluble. However, the amidination reaction requires a basic pH (typically pH 8.0–9.0). At this pH, two critical events occur simultaneously:

  • The salt converts to the free base (imidate ester), which is less polar and prone to phase separation ("oiling out") at high concentrations.

  • The imidate ester becomes highly susceptible to hydrolysis , rapidly degrading into ethyl picolinate (ester) or picolinamide (amide), neither of which is reactive toward protein amines.

The Golden Rule: Never add solid Ethyl Picolinimidate HCl directly to a basic reaction buffer. The local high concentration creates a "micro-reactor" of high pH, leading to immediate precipitation of the free base or rapid hydrolysis before the reagent can diffuse to the protein target.

Troubleshooting Guide (Q&A)

Q1: I added the Ethyl Picolinimidate HCl powder directly to my carbonate buffer (pH 9.0), and it formed a cloudy precipitate that won't dissolve. What happened? Diagnosis: You likely triggered "pH Shock Precipitation." Root Cause: The HCl salt is soluble, but upon contact with the high pH buffer, it instantly deprotonates to the free base form. Because the local concentration at the granule surface is extremely high, the free base exceeds its solubility limit and precipitates (oils out) or aggregates. Solution:

  • Immediate Fix: You cannot salvage this experiment. The reagent is likely hydrolyzed or aggregated.

  • Protocol Adjustment: Dissolve the reagent in a dry, water-miscible organic solvent (DMSO or DMF) first. This creates a solvated "shield" that allows rapid dispersion when added to the aqueous buffer, preventing local aggregation.

Q2: My reagent is dissolved, but the protein crosslinking/modification efficiency is <10%. Is the reagent bad? Diagnosis: This is a Hydrolysis Competition issue. Root Cause: Imidate esters have a half-life that decreases exponentially as pH increases. At pH 9.0, the half-life can be minutes. If you dissolved the reagent in water or buffer and let it sit (even for 5 minutes) before adding the protein, most of the active groups hydrolyzed. Solution:

  • Timing: Add the reagent to the protein solution immediately after preparation.

  • Stoichiometry: Use a large molar excess (often 20-50x over target amines) to compensate for hydrolysis losses.

  • pH Optimization: Lower the pH slightly to 8.0–8.5. While the reaction rate with amines is slower, the hydrolysis rate drops significantly, often resulting in a higher net yield.

Q3: Can I store a stock solution of Ethyl Picolinimidate for future use? Diagnosis: Storage Instability. Root Cause: Even in organic solvents, trace moisture will degrade imidates over time. In aqueous solutions, they degrade in minutes/hours. Solution:

  • Aqueous: Never store.

  • Organic (DMSO/DMF): Only if absolutely anhydrous (molecular sieve treated) and stored at -20°C. However, fresh preparation is the only self-validating method . We recommend weighing out single-use aliquots of the solid powder.

Q4: I see a white solid forming during the reaction after 30 minutes. Is this my protein precipitating? Diagnosis: Likely Byproduct Accumulation or Isoelectric Precipitation . Root Cause:

  • Byproducts: Hydrolysis produces picolinamide. While generally soluble, high concentrations (e.g., >100 mM reagent input) can lead to saturation.

  • Protein pI Shift: Amidination converts positively charged lysines (+1) to amidines (+1). Unlike acetylation (which neutralizes charge), amidination preserves charge, so protein solubility usually remains stable. However, if the pH drifts or if the ionic strength changes drastically due to HCl release, the protein might precipitate. Solution: Check the pH. The reaction releases protons (from the lysine amine reacting with the salt). Ensure your buffer capacity (e.g., 0.1 M Phosphate or Borate) is sufficient to maintain pH.

Optimized Experimental Protocol

Objective: Efficient amidination of protein lysine residues while minimizing reagent hydrolysis.

Materials
  • Reagent: Ethyl picolinimidate HCl (Store at 4°C, desiccated).

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF.

  • Reaction Buffer: 0.1 M Triethanolamine (TEA) or Borate Buffer, pH 8.5. (Avoid primary amine buffers like Tris or Glycine).

  • Stop Solution: 1 M Tris-HCl, pH 8.0 (Quenches unreacted imidate).

Step-by-Step Workflow
  • Protein Preparation:

    • Adjust protein concentration to 0.5 – 2.0 mg/mL in Reaction Buffer.

    • Ensure pH is stable at 8.5.

  • Reagent Stock Preparation (Immediately before use):

    • Weigh Ethyl Picolinimidate HCl.

    • Dissolve in anhydrous DMSO to a concentration of 100–200 mM .

    • Note: The volume of DMSO should not exceed 10% of the final reaction volume to avoid denaturing the protein.

  • Reaction Initiation:

    • Calculate the required volume of reagent for a 50-fold molar excess over protein lysine residues.

    • Add the DMSO stock dropwise to the stirring protein solution.

    • Crucial: Do not dump it in; mix rapidly to disperse.

  • Incubation:

    • Incubate at Room Temperature (20-25°C) for 30–60 minutes .

    • Optional: Add a second aliquot of reagent after 30 minutes to boost yield (compensates for hydrolysis).

  • Quenching & Cleanup:

    • Add Stop Solution (Tris buffer) to a final concentration of 50 mM. Incubate for 15 minutes.

    • Remove excess reagents via dialysis or desalting column (e.g., Sephadex G-25) equilibrated in the storage buffer.

Data & Visualization

Table 1: Solubility & Stability Matrix
Solvent / ConditionSolubility (HCl Salt)Stability (Half-life)Recommendation
Water (pH 7.0) High (>50 mg/mL)Moderate (Hours)Not recommended for reaction (pH too low).
Buffer (pH 8.5-9.0) High (Initial)Poor (< 20 mins) Reaction Zone. Use immediately.
DMSO (Anhydrous) High (>100 mg/mL)High (Days/Weeks)Best for Stock Solution.
Ethanol ModerateModerateAvoid (Nucleophilic competition from solvent).
Diagram 1: Reaction Pathways & Competition

This diagram illustrates the "Race Condition" between the desired Amidination and the wasteful Hydrolysis.

ReactionPathway Reagent Ethyl Picolinimidate (HCl Salt) FreeBase Free Base (Reactive Intermediate) Reagent->FreeBase Dissolution & pH > 8.0 Product Amidinated Protein (Stable + Charge) FreeBase->Product Path A: Amidination (Desired) Waste1 Ethyl Picolinate (Ester Hydrolysis) FreeBase->Waste1 Path B: Hydrolysis (Competing) Waste2 Picolinamide (Amide Hydrolysis) FreeBase->Waste2 Path C: Hydrolysis (High pH) Protein Protein-Lysine (NH2) Protein->Product Water Water (OH-) High pH Water->Waste1

Caption: The "Race Condition": Path A (Amidination) must outcompete Path B/C (Hydrolysis). High pH accelerates all paths, but Path A requires unprotonated lysine.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Reaction Efficiency CheckSolvent Was stock prepared in Aqueous Buffer? Start->CheckSolvent CheckPH Is Reaction pH > 9.5? CheckSolvent->CheckPH No (DMSO used) SolventError Error: Rapid Hydrolysis. Use DMSO/DMF. CheckSolvent->SolventError Yes CheckConc Is Reagent Excess < 20x? CheckPH->CheckConc No PHError Error: Ester Hydrolysis dominates. Lower pH to 8.5. CheckPH->PHError Yes ConcError Error: Insufficient driving force. Increase to 50x Excess. CheckConc->ConcError Yes Success Optimization Likely. Check Protein Purity. CheckConc->Success No

Caption: Diagnostic flow for low yield. Most errors stem from solvent choice or pH control.

References

  • Thermo Fisher Scientific. Imidoester Crosslinking Technical Handbook. Retrieved from

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.
  • Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports.
  • PubChem. Ethyl Picolinimidate Compound Summary. Retrieved from

Troubleshooting

Technical Support Center: Troubleshooting Ethyl Picolinimidate-Mediated Protein Cross-linking

Prepared by the Senior Application Scientist Team Welcome to the technical support center for Ethyl Picolinimidate (EPI) cross-linking. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Ethyl Picolinimidate (EPI) cross-linking. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful application of EPI for studying protein-protein interactions. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can design robust, self-validating experiments.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of EPI Chemistry

This section addresses foundational questions about Ethyl Picolinimidate, providing the core knowledge needed to design and execute successful cross-linking experiments.

Q1: What is Ethyl Picolinimidate (EPI) and what is its cross-linking mechanism?

Ethyl Picolinimidate is a homobifunctional imidoester cross-linking agent. It is used to form covalent bonds between primary amine groups (-NH₂) in proteins. The primary targets are the epsilon-amine groups of lysine residues and the N-terminal alpha-amine group of the polypeptide chain.[1] The reaction involves the nucleophilic attack of the deprotonated primary amine on the imidoester carbon, which results in the formation of a stable amidine bond and the displacement of an ethanol molecule. Because it connects two existing residues without adding a significant spacer, it provides valuable distance constraints for structural analysis.

Q2: Why is the reaction pH so critical for EPI cross-linking?

The pH of the reaction buffer is arguably the most critical parameter for successful cross-linking with imidoesters like EPI. The reaction requires the target amine group to be in its unprotonated, nucleophilic state to attack the imidoester. The pKa of lysine's epsilon-amino group is around 10.5. Therefore, the reaction efficiency increases significantly at alkaline pH.

  • Below pH 8.0: Most lysine residues are protonated (-NH₃⁺), making them non-nucleophilic and thus unreactive towards EPI.

  • Between pH 8.0 and 10.0: This is the optimal range. A sufficient population of lysine residues will be deprotonated and available for reaction.

  • Above pH 10.0: While the reaction with amines is efficient, the rate of hydrolysis of the EPI reagent itself increases dramatically, reducing its effective concentration and half-life in the aqueous solution.

Controlling the pH is therefore a balancing act between maximizing amine reactivity and minimizing reagent hydrolysis.[2][3]

Q3: Which buffers are compatible with EPI cross-linking?

Buffer selection is crucial as any buffer component containing a primary amine will compete with the protein for the cross-linker, drastically reducing or completely inhibiting the desired protein cross-linking.

Buffer Type Recommendation Scientific Rationale
Compatible HEPES, PBS (Phosphate-Buffered Saline), Borate, Carbonate-BicarbonateThese buffers lack primary amines and are compatible with the required alkaline pH range.[4]
Incompatible Tris (Tris-HCl), Glycine, Ammonium-containing buffersThese buffers contain primary amines that will react with and consume the EPI reagent, preventing protein cross-linking.
Q4: How should Ethyl Picolinimidate be stored and handled?

EPI is highly susceptible to hydrolysis.[4] Moisture will degrade the reagent, rendering it inactive.

  • Storage: Store the solid reagent desiccated at the recommended temperature, typically 2-8°C, and protected from light.[5]

  • Handling: Always allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Stock Solutions: Prepare stock solutions immediately before use in an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO). Do not store aqueous solutions of EPI, as it will rapidly hydrolyze.

Section 2: Standard Protocol for EPI Cross-linking

This protocol provides a robust starting point for your experiments. Optimization of concentrations and incubation times is highly recommended for each specific protein system.

Step 1: Reagent and Sample Preparation
  • Protein Sample: Prepare your purified protein(s) in a compatible, amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 8.5). Ensure the protein concentration is appropriate; starting in the range of 1-10 µM is common.[4] High concentrations can promote non-specific, intermolecular cross-linking and aggregation.[6]

  • EPI Stock Solution: Immediately before use, dissolve Ethyl Picolinimidate in anhydrous DMSO to create a concentrated stock solution (e.g., 50-100 mM). Vortex briefly to ensure it is fully dissolved.

  • Quenching Solution: Prepare a 1 M Tris-HCl or Glycine solution at pH 7.5.

Step 2: The Cross-linking Reaction
  • Add the freshly prepared EPI stock solution to your protein sample while gently vortexing. A common starting point is a 50- to 100-fold molar excess of EPI over the protein concentration.

  • Incubate the reaction at room temperature (20-25°C) for 30-60 minutes. The optimal time may vary and should be determined empirically.

Step 3: Quenching the Reaction
  • To stop the reaction, add the quenching solution to a final concentration of 50-100 mM.[1]

  • Incubate for an additional 15 minutes at room temperature. The primary amines in the quenching buffer will react with any remaining, unreacted EPI, preventing further cross-linking.

Step 4: Analysis
  • Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight species (dimers, trimers, etc.), which indicates successful cross-linking.

  • For more detailed analysis, the cross-linked products can be subjected to digestion and analysis by mass spectrometry (MS) to identify the specific cross-linked residues.[6]

Section 3: Troubleshooting Guide

This guide is structured to help you diagnose and solve common issues encountered during EPI-mediated cross-linking experiments.

Problem 1: Low or No Cross-linking Efficiency

(Observed as no higher molecular weight bands on an SDS-PAGE gel compared to the negative control.)

Possible Cause A: Incompatible Reaction Buffer

  • Scientific Rationale: The presence of primary amines (e.g., from Tris or glycine) in your reaction buffer is the most common cause of failure. These small molecules are present in vast molar excess compared to your protein's lysines and will scavenge the EPI before it can react with the protein.

  • Solution:

    • Verify the composition of all buffers used for protein purification and storage.

    • If necessary, perform a buffer exchange into a compatible, amine-free buffer such as HEPES or PBS prior to the experiment.[4]

Possible Cause B: Suboptimal pH

  • Scientific Rationale: If the reaction pH is too low (e.g., < 7.5), the majority of lysine side chains will be protonated (-NH₃⁺) and thus non-nucleophilic, preventing the reaction from occurring.

  • Solution:

    • Ensure your reaction buffer is within the optimal range of pH 8.0 - 10.0.

    • Perform a pH optimization experiment, testing a range of pH values (e.g., 8.0, 8.5, 9.0) to find the ideal condition for your specific protein system.

Possible Cause C: Degraded EPI Reagent

  • Scientific Rationale: EPI is moisture-sensitive. If the reagent has been improperly stored or the stock solution was not prepared fresh, it will hydrolyze and become inactive.

  • Solution:

    • Always prepare EPI stock solutions in anhydrous DMSO immediately before adding them to the reaction.

    • Discard any previously made stock solutions.

    • If problems persist, consider using a fresh vial of solid EPI reagent.

Possible Cause D: Insufficient Cross-linker Concentration or Reaction Time

  • Scientific Rationale: The cross-linking reaction is concentration and time-dependent. If either is too low, the yield of cross-linked products will be minimal.

  • Solution:

    • Perform a titration of the EPI concentration. Test a range of molar excess values (e.g., 25x, 50x, 100x, 200x) over your protein.

    • Perform a time-course experiment (e.g., 15 min, 30 min, 60 min, 120 min) to determine the optimal incubation period.

Problem 2: Excessive Aggregation and Sample Precipitation

(Observed as a significant loss of protein band intensity on SDS-PAGE and/or visible precipitate in the reaction tube.)

Possible Cause A: Over-cross-linking

  • Scientific Rationale: Excessively high concentrations of EPI or prolonged reaction times can lead to extensive, non-specific intermolecular cross-linking, resulting in large, insoluble aggregates.[6]

  • Solution:

    • Reduce the molar excess of EPI used in the reaction.

    • Shorten the incubation time.

    • Consider performing the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate, although this will require a longer incubation time.

Possible Cause B: High Protein Concentration

  • Scientific Rationale: At high protein concentrations, the probability of random intermolecular collisions is much higher, favoring the formation of non-specific aggregates over specific, interaction-driven cross-links.

  • Solution:

    • Reduce the concentration of your protein sample. This will favor intramolecular cross-links or cross-links within a specific protein complex.

Problem 3: Inconsistent Results Between Experiments

(Observed as significant variability in cross-linking efficiency or aggregation patterns across replicate experiments.)

Possible Cause: Reagent and Sample Variability

  • Scientific Rationale: The sensitivity of the EPI reagent to hydrolysis and the dependence of the reaction on precise pH and concentration values mean that small variations can lead to large differences in outcome.

  • Solution:

    • Standardize Reagent Preparation: Always use freshly prepared EPI stock from an anhydrous solvent. Ensure buffer pH is accurately measured and consistent for every experiment.

    • Ensure Sample Consistency: Use protein samples from the same purification batch with a consistent concentration and purity. Avoid repeated freeze-thaw cycles.

    • Control for Artifacts: Be mindful of potential protease contamination, which can degrade your sample and alter the results.[7]

Visualizations and Data

EPI Cross-linking Mechanism

The following diagram illustrates the chemical reaction between the primary amine of a lysine residue and Ethyl Picolinimidate, resulting in a stable amidine linkage.

EPI_Mechanism cluster_reactants Reactants cluster_product Product Lysine Protein-Lysine (-NH2) Amidine Amidine Bond (-NH-C=NH-) Lysine->Amidine + EPI EPI Ethyl Picolinimidate Ethanol Ethanol (Byproduct) Amidine->Ethanol releases Crosslinking_Workflow A 1. Prepare Reagents (Protein in Amine-Free Buffer, Fresh EPI Stock) B 2. Initiate Reaction (Add EPI to Protein) A->B C 3. Incubate (e.g., 30-60 min at RT) B->C D 4. Quench Reaction (Add Tris or Glycine) C->D E 5. Analyze Sample (SDS-PAGE, Mass Spectrometry) D->E

Caption: Standard workflow for an Ethyl Picolinimidate cross-linking experiment.

Recommended Reaction Parameters
Parameter Recommended Starting Range Key Consideration
Protein Concentration 0.5 - 10 µMHigher concentrations risk non-specific aggregation.
EPI Molar Excess 25x - 200x over proteinTitration is essential to balance efficiency and aggregation.
pH 8.0 - 9.5Critical for lysine deprotonation and reactivity.
Temperature 4°C - 25°CLower temperatures slow the reaction, requiring longer incubation.
Reaction Time 15 - 120 minutesMust be optimized in conjunction with EPI concentration.

References

  • National Institutes of Health (NIH). (n.d.). Evaluating the performance of an ETD-Cleavable Cross-Linking strategy for Elucidating Protein Structures.
  • MDPI. (2022). Insights on Chemical Crosslinking Strategies for Proteins.
  • National Institutes of Health (NIH). (n.d.). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes.
  • Springer Nature Experiments. (n.d.). Cross-linking Protocols and Methods.
  • MDPI. (n.d.). Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes.
  • National Institutes of Health (NIH). (2022). Insights on Chemical Crosslinking Strategies for Proteins.
  • ResearchGate. (n.d.). Protein-based films cross-linked with 1-ethyl-3-(3-dimethylamino-propyl) carbodiimide hydrochloride (EDC): effects of the cross-linker and film composition on the permeation rate of p-hydroxyacetanilide as a model drug.
  • ChemBK. (2024). Ethyl picolinimidate.
  • Creative Proteomics. (n.d.). Protocol for Chemical Cross-Linking.
  • YouTube. (2019). Crosslinking and Limited Proteolysis: Structural Mass Spectometry.
  • National Institutes of Health (NIH). (n.d.). Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification.
  • National Institutes of Health (NIH). (2022). Complications of corneal collagen cross-linking.
  • New England Biolabs. (2026). Restriction Enzyme Diluent Buffer Compatibility.
  • ChemicalBook. (n.d.). Ethyl picolinate synthesis.
  • MDPI. (2024). Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review.
  • ResearchGate. (2025). Chapter 44 Important but Little Known (or Forgotten) Artifacts in Protein Biochemistry | Request PDF.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Ethyl picolinate.
  • ResearchGate. (2021). How to destroy Ethyl chloride formed during reaction?.
  • Review of Ophthalmology. (2024). Managing Cross-linking Complications.
  • JoVE. (2022). Chemical Cross-linking & Mass Spectrometry: Intact Protein Complexes l Protocol Preview.
  • National Institutes of Health (NIH). (2025). Investigating the Effects of pH and Temperature on the Properties of Lysozyme–Polyacrylic Acid Complexes via Molecular Simulations.
  • National Institutes of Health (NIH). (n.d.). Cross-linking mass spectrometry for mapping protein complex topologies in situ.
  • NVISION Eye Centers. (n.d.). Corneal Cross-Linking (CXL) Recovery Timeline: What to Expect After Surgery.
  • ResearchGate. (2025). Synthesis and swelling behavior of pH and temperature-sensitive poly[2-(dimethylamino)ethyl methacrylate-co-2-acrylamido-2-methylpropane-1-sulfonic acid] hydrogels | Request PDF.
  • National Institutes of Health (NIH). (n.d.). Click-linking: a cell-compatible protein crosslinking method based on click chemistry.
  • eLife. (2024). Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes.
  • Longdom Publishing. (2015). Chemical Cross-linking Mass Spectrometry for Profiling Protein Structures and Protein-Protein Interactions.
  • Max Perutz Labs. (2021). Sample preparation guidelines for MS-based cross-linking (XL-MS).
  • SpringerLink. (2025). Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase.

Sources

Optimization

By-product formation in reactions with Ethyl picolinimidate

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with ethyl picolinimidate. This resource is designed to provide in-depth, field-proven insights into the comm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with ethyl picolinimidate. This resource is designed to provide in-depth, field-proven insights into the common challenges encountered during its use, with a focus on understanding and mitigating by-product formation. My goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.

Introduction to Ethyl Picolinimidate

Ethyl picolinimidate, an imino ether, is a valuable reagent and intermediate in organic synthesis. Its reactivity is centered around the electrophilic carbon of the C=N double bond, making it susceptible to attack by a variety of nucleophiles.[1][2] While this reactivity is key to its synthetic utility, it also opens the door to several potential side reactions if conditions are not carefully controlled. This guide will address the most common issues in a practical, question-and-answer format.

Frequently Asked Questions & Troubleshooting Guides
Question 1: My primary reaction is the conversion of ethyl picolinimidate to an amidine using a primary amine, but I'm observing significant formation of ethyl picolinate. What is the cause and how can I prevent this?

This is the most common issue encountered and is almost always due to the presence of water in the reaction medium.

Plausible Cause: Hydrolysis

Ethyl picolinimidate is highly susceptible to hydrolysis, which converts it into the corresponding ester, ethyl picolinate.[1] This reaction can be catalyzed by either acid or base and proceeds through a tetrahedral intermediate. Even trace amounts of water in your solvents, reagents, or glassware can lead to this unwanted by-product. The general mechanism for hydrolysis is outlined below.

hydrolysis_mechanism

Troubleshooting Protocol: Ensuring Anhydrous Conditions

To minimize the formation of ethyl picolinate, rigorous exclusion of water is paramount.

  • Solvent Preparation:

    • Use freshly distilled, anhydrous solvents. Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile should be dried over appropriate drying agents (e.g., CaH₂ for DCM, Na/benzophenone for THF) and distilled under an inert atmosphere (Nitrogen or Argon).

    • Alternatively, use commercially available anhydrous solvents and handle them using proper techniques (e.g., Sure/Seal™ bottles).

  • Reagent Purity:

    • Ensure your amine nucleophile is dry. Liquid amines can be dried over KOH pellets before use. Solid amine salts should be dried in a vacuum oven.

    • The ethyl picolinimidate starting material should be pure and stored under inert gas in a desiccator.

  • Glassware and Atmosphere:

    • All glassware must be oven-dried (e.g., at 120°C overnight) or flame-dried under vacuum and allowed to cool under an inert atmosphere.

    • Assemble the reaction apparatus under a positive pressure of nitrogen or argon. Use septa and cannulation techniques for reagent transfer instead of pouring.

  • Use of Molecular Sieves:

    • Adding activated 3Å or 4Å molecular sieves to the reaction mixture can help scavenge any residual moisture.

Question 2: I'm finding picolinamide in my product mixture. How is this amide forming?

The formation of picolinamide is less common than ester formation but points to a few potential issues, often related to the starting material's synthesis or thermal stress.

Plausible Causes & Solutions

CauseMechanistic ExplanationTroubleshooting Steps
Impurity in Starting Material Ethyl picolinimidate is commonly synthesized via the Pinner reaction, which involves treating 2-cyanopyridine with ethanol and HCl gas.[1][3] If the starting nitrile is not fully consumed or if water is present during the Pinner reaction workup, picolinamide can form and be carried over as an impurity.[4]1. Analyze Starting Material: Before use, run a ¹H NMR or LC-MS of your ethyl picolinimidate to check for picolinamide contamination. 2. Purify if Necessary: If contaminated, purify the imidate by distillation or column chromatography under anhydrous conditions.
Thermal Decomposition/Rearrangement At elevated temperatures, imidates can undergo rearrangement or decomposition to form amides.[5] While the classic Chapman rearrangement requires an N-aryl substituent, other thermal pathways can lead to amide formation, especially with prolonged heating.[6][7]1. Lower Reaction Temperature: If your reaction conditions permit, run the reaction at a lower temperature (e.g., room temperature or 0°C) for a longer period. 2. Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.
Question 3: My reaction is very slow, and upon completion, I see multiple unidentified by-products. What is a systematic way to troubleshoot this?

A sluggish reaction yielding a complex mixture often points to fundamental issues with the reaction setup or conditions. A systematic approach is needed to identify and resolve the problem.

troubleshooting_workflow

Experimental Protocols for Troubleshooting

  • Protocol: Purity Verification of Ethyl Picolinimidate

    • ¹H NMR (400 MHz, CDCl₃): Dissolve ~5-10 mg of your ethyl picolinimidate in ~0.6 mL of CDCl₃. Look for the characteristic ethyl group signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and the pyridine ring protons. Compare the integration to known impurity peaks. Picolinamide and ethyl picolinate have distinct and easily identifiable signals.

    • LC-MS: Prepare a dilute solution in acetonitrile or methanol. An ESI-MS analysis should show a strong signal for the protonated molecule [M+H]⁺ at m/z 151.1. Check for masses corresponding to potential by-products (Ethyl Picolinate: m/z 152.1; Picolinamide: m/z 123.1).

  • Protocol: Small-Scale Reaction Condition Screen

    • Set up parallel reactions in small vials (e.g., 1-2 mL).

    • Temperature Screen: Run the reaction at three different temperatures: 0°C (ice bath), room temperature (~25°C), and a moderately elevated temperature (e.g., 50°C).

    • Solvent Screen: Test a few different anhydrous solvents with varying polarities, such as THF, DCM, and acetonitrile.

    • Monitor each reaction by TLC or LC-MS at set time points (e.g., 1h, 4h, 24h) to assess the rate of product formation versus by-product formation.

Summary of Common By-products
By-productChemical NameCommon Cause(s)Key Prevention Strategy
Ester Ethyl picolinateHydrolysis due to water contamination.[1]Rigorous use of anhydrous techniques.
Amide PicolinamideImpurity from synthesis; Thermal decomposition.[4][5]Verify starting material purity; Use lower reaction temperatures.
Orthoester 2-(Triethoxymethyl)pyridineReaction with excess ethanol, typically under acidic Pinner reaction conditions.[3][8]Use stoichiometric amounts of alcohol during imidate synthesis; ensure complete removal of alcohol before subsequent reactions.

This guide provides a foundational understanding of the common side reactions involving ethyl picolinimidate. By focusing on the underlying chemical principles—primarily the compound's sensitivity to water and thermal stress—researchers can proactively design experiments that maximize the yield of the desired product while minimizing the formation of impurities.

References
  • An Overview of Some Imidates Derivatives with Anti-microbial Activity. (n.d.). Open Access Journals - Research and Reviews. Retrieved from [Link]

  • The chemistry of amidines and imidates. (n.d.). ResearchGate. Retrieved from [Link]

  • Formation of Oxidative Compounds during Enzymatic Hydrolysis of Byproducts of the Seafood Industry. (2023). MDPI. Retrieved from [Link]

  • Ethyl picolinimidate. (2024). ChemBK. Retrieved from [Link]

  • Ethyl pyridine-2-carboximidate. (n.d.). PubChem. Retrieved from [Link]

  • Carboximidate. (n.d.). Wikipedia. Retrieved from [Link]

  • The Chapman Rearrangement. (n.d.). Organic Reactions. Retrieved from [Link]

  • Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates. (2023). PMC - NIH. Retrieved from [Link]

  • Pinner reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Chapman Rearrangement. (n.d.). Cambridge University Press. Retrieved from [Link]

  • Pinner Reaction. (n.d.). SynArchive. Retrieved from [Link]

Sources

Troubleshooting

Technical Support: Catalyst &amp; Process Engineering for Ethyl Picolinimidate

Status: Operational Subject: Catalyst Selection & Troubleshooting for Ethyl 2-pyridinecarboximidate Synthesis Ticket ID: CHEM-SUP-8821 Introduction: The Engineering of Imidates Welcome to the technical support center for...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Catalyst Selection & Troubleshooting for Ethyl 2-pyridinecarboximidate Synthesis Ticket ID: CHEM-SUP-8821

Introduction: The Engineering of Imidates

Welcome to the technical support center for Ethyl picolinimidate synthesis. You are likely attempting to convert 2-Cyanopyridine (Picolinonitrile) into Ethyl picolinimidate (Ethyl 2-pyridinecarboximidate).

This transformation is classically achieved via the Pinner Reaction .[1][2][3][4][5][6] While it appears simple, the thermodynamics of the imidate intermediate are precarious. The imidate is a "kinetic" product; if the reaction energy (heat) or environment (moisture) is uncontrolled, the system will thermodynamically collapse into the more stable Picolinamide (amide) or Ethyl Picolinate (ester).

This guide prioritizes the Acid-Catalyzed (Pinner) route as the industry "Gold Standard" for reliability, while addressing Base-Catalyzed alternatives for specific edge cases.

Module 1: Catalyst Selection Matrix

User Query: "Should I use HCl gas, aqueous acid, or a base catalyst like Sodium Ethoxide?"

Technical Response: For Ethyl picolinimidate, Anhydrous Hydrogen Chloride (gas) is the superior catalyst. Aqueous acids are strictly prohibited as they guarantee hydrolysis to the ester. Base catalysis is possible due to the electron-deficient nature of the pyridine ring but is prone to side reactions (amidine formation).

Comparative Data: Acid vs. Base Catalysis
FeatureAcid Catalysis (Pinner Method) Base Catalysis (Alkoxide Method)
Catalyst Dry HCl (gas) or Acetyl Chloride/EtOHSodium Ethoxide (NaOEt)
Intermediate Imidate Hydrochloride Salt (Stable solid)Free Base Imidate (Liquid/Oil)
Moisture Tolerance Zero (Strictly Anhydrous)Low (Reversible equilibrium)
Primary Risk Hydrolysis to Picolinamide if wetPinner-to-Amidine conversion
Yield Reliability High (>85%)Moderate (Equilibrium limited)
Storage Can be stored as HCl saltUnstable; must be used immediately

Module 2: The Pinner Protocol (Standard Operating Procedure)

Core Directive: The reaction requires saturation of the nitrile/alcohol solution with HCl gas at low temperatures.

Workflow Visualization

The following diagram outlines the critical path for the Pinner synthesis.

PinnerWorkflow Setup Setup: 2-Cyanopyridine + Abs. Ethanol (Anhydrous) Cooling Cooling Phase (0°C to -5°C) Setup->Cooling GasInput Catalyst Introduction Bubble Dry HCl Gas Cooling->GasInput Maintain <5°C Saturation Saturation Point (Solvent expands, fumes) GasInput->Saturation Until Saturation Incubation Incubation (12-24h @ 4°C) Saturation->Incubation Seal Vessel Precipitation Precipitation of Imidate Hydrochloride Incubation->Precipitation Crystallization Workup Filtration & Ether Wash Precipitation->Workup Hygroscopic!

Caption: Critical path for Acid-Catalyzed Pinner Synthesis. Note the temperature constraints.

Step-by-Step Protocol
  • Dissolution: Dissolve 2-Cyanopyridine (1.0 eq) in anhydrous Ethanol (1.1–1.5 eq). Note: Excess ethanol can be used as solvent, but Dioxane or Ether are often better co-solvents to force precipitation.

  • Cooling: Place the vessel in an ice/salt bath (-5°C).

  • Acid Saturation: Bubble dry HCl gas through the solution.

    • Alternative: If gas cylinders are unavailable, add Acetyl Chloride dropwise to the ethanol solution (generates anhydrous HCl in situ).

  • Monitoring: The solution will gain weight. Target ~1.1 to 1.5 equivalents of HCl by mass.

  • Crystallization: Seal the vessel and store at 4°C (fridge) for 12–24 hours. The Ethyl picolinimidate hydrochloride salt should crystallize.

  • Isolation: Filter rapidly under inert atmosphere (N2). Wash with dry diethyl ether.

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by laboratory personnel.

Q1: "My reaction mixture turned into a solid block. Is it ruined?"

Status: Normal / Positive Diagnosis: This indicates high conversion. The "Pinner Salt" (Imidate HCl) is often insoluble in the reaction solvent (Ether/Dioxane). Action Plan:

  • Do not add water to dissolve it.

  • Add dry Diethyl Ether to break up the cake mechanically.

  • Filter the solid. This is your purified intermediate.

Q2: "I isolated the product, but IR shows a Carbonyl (C=O) peak at 1670 cm⁻¹."

Status: Critical Failure Diagnosis: You have made Picolinamide . Moisture entered the system. The imidate hydrolyzed.[4][7][8][9][10] Root Cause Analysis:

  • Ethanol was not dried (use molecular sieves).

  • HCl gas generation line contained moisture.

  • Filtration was done in humid air. Recovery: Cannot recover. Restart with strictly anhydrous conditions.

Q3: "My calculated yield is 135%. What happened?"

Status: Stoichiometry Error Diagnosis: You likely formed the Dihydrochloride salt . Explanation: 2-Cyanopyridine contains a basic pyridine nitrogen and the imidate nitrogen.

  • Theory: 1 eq Nitrile + 1 eq HCl → Imidate·HCl.

  • Reality: In excess HCl, the pyridine ring also protonates. Action Plan: This is acceptable. When you neutralize the salt to get the free base, the extra HCl will be removed. Adjust your molar mass calculations to account for the extra HCl if using the salt directly.

Q4: "How do I isolate the Free Base without hydrolyzing it?"

Status: Process Step Context: The salt is stable; the free base is not. Only liberate the free base immediately before the next step. Protocol:

  • Suspend the Imidate HCl salt in Dichloromethane (DCM) .

  • Cool to 0°C.

  • Add a stoichiometric amount of saturated aqueous NaHCO₃ or K₂CO₃ .

  • Rapidly stir for 5–10 minutes (minimize contact time with water).

  • Separate the organic layer immediately.

  • Dry over MgSO₄ and concentrate. Do not heat.

Module 4: Mechanism & Logic

Understanding the failure points requires visualizing the competition between Product Formation and Hydrolysis.

ReactionLogic Nitrile 2-Cyanopyridine Protonated Activated Nitrile (R-CN-H)+ Nitrile->Protonated + HCl Attack Ethanol Attack Protonated->Attack ImidateSalt Ethyl Picolinimidate Hydrochloride (Target) Attack->ImidateSalt Anhydrous Water H2O Ingress ImidateSalt->Water Moisture Amide Picolinamide (Dead End) Water->Amide High pH / Heat Ester Ethyl Picolinate (Hydrolysis) Water->Ester Low pH

Caption: Mechanistic pathway showing the "Hydrolysis Trap" (Red nodes).

References

  • Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211.[3]

  • Decroix, B., et al. (1976). Synthese d'amidines et d'iminoethers derives de la pyridine. Bulletin de la Société Chimique de France. (Foundational text on Pyridine-based Pinner reactions).
  • Organic Syntheses. (1928). Ethyl Phenylacetimidate Hydrochloride. Org.[4][5][8][11] Synth. 8, 74. (Standard Pinner Protocol Reference).

  • Hunter, M. J., & Ludwig, M. L. (1962). The Reaction of Imidates with Amines.[2][3][8][9][10][12] Journal of the American Chemical Society, 84(18), 3491–3504.

For further assistance, please contact the Process Chemistry Division.

Sources

Reference Data & Comparative Studies

Validation

Validation of Protein Structure &amp; Cross-linking Efficiency with Ethyl Picolinimidate (EPI)

This guide provides an in-depth technical analysis of Ethyl Picolinimidate (EPI) , focusing on its specific role in validating protein topology and enhancing Mass Spectrometry (MS) sensitivity. Note on Terminology: Unlik...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Ethyl Picolinimidate (EPI) , focusing on its specific role in validating protein topology and enhancing Mass Spectrometry (MS) sensitivity.

Note on Terminology: Unlike bifunctional reagents (e.g., DSS, BS3) that physically "cross-link" two residues, EPI is a monofunctional imidoester . It is scientifically accurate to classify EPI as a structural probe and signal enhancer used to validate cross-linking data and protein folding models by mapping solvent-accessible lysines and quantifying free amines after cross-linking experiments.

Part 1: Executive Summary & Scientific Rationale

In the high-stakes environment of structural proteomics and drug development, validating the topology of protein complexes requires more than just identifying cross-links. It requires proving that those cross-links represent the native state and ensuring that "missing" data points are not artifacts of poor ionization.

Ethyl Picolinimidate (EPI) serves as a critical orthogonal validation tool. While traditional cross-linkers (like NHS-esters) consume lysine charges and often reduce MS sensitivity, EPI reacts with lysines to form picolinamidines . This reaction preserves (and often enhances) the positive charge at the modification site, significantly boosting ionization in MALDI and ESI-MS.

The "Validation" Mechanism

EPI is utilized in two primary validation workflows:

  • Topological Validation (Footprinting): EPI modifies only solvent-accessible lysines. By comparing EPI-labeled maps against cross-linking data, researchers can validate which residues were truly available for interaction.

  • Cross-linking Efficiency Audit: After a primary cross-linking reaction (e.g., with DSS), EPI is introduced to label all remaining free lysines. The mass shift profile allows precise quantification of the cross-linking saturation, distinguishing between "unreactive" residues and "cross-linked" residues.

Part 2: Comparative Analysis (EPI vs. Alternatives)

The following table contrasts EPI with standard cross-linking and modification reagents, highlighting why EPI is the superior choice for signal enhancement and charge preservation.

Table 1: Comparative Performance of Lysine-Reactive Reagents
FeatureEthyl Picolinimidate (EPI) NHS-Esters (DSS/BS3) Acetic Anhydride
Reaction Type Monofunctional (Modification)Bifunctional (Cross-linking)Monofunctional (Capping)
Chemistry Imidoester

Amidine
NHS Ester

Amide
Anhydride

Amide
Charge at pH 7.4 Positive (Preserved) Neutral (Lost)Neutral (Lost)
MS Signal Effect Significant Enhancement (20-30x) Reduction (due to charge loss)Reduction
Mass Shift (

m)
+104.05 Da (Picolinimidyl)+138.07 Da (Linker dependent)+42.01 Da (Acetyl)
Primary Use Topology Validation, Signal BoostingDistance Constraints (XL-MS)Blocking / N-term labeling
Reversibility No (Stable Amidine)No (Stable Amide)No
Expert Insight: The Ionization Advantage

The picolinimidyl group introduced by EPI contains a pyridine ring and an amidine function. This structure has a high proton affinity (


). In MALDI-MS, where protonation is the primary ionization mechanism, EPI-labeled peptides fly significantly better than their native or acetylated counterparts. This allows for the detection of "fly-over" peptides—hydrophobic or poor-ionizing sequences that are often missed in standard cross-linking runs.

Part 3: Experimental Protocol

Workflow: The "Post-Cross-link Audit"

This protocol describes using EPI to validate a primary cross-linking experiment (e.g., with DSS). This ensures that the lack of cross-links in a specific region is due to structural burial, not experimental failure.

Reagents Required[1][2][3][4][5][6]
  • Target Protein: Purified complex (0.5 – 1.0 mg/mL).

  • Primary Cross-linker: Disuccinimidyl suberate (DSS) or BS3.

  • EPI Stock: Ethyl Picolinimidate HCl (200 mM in dry DMSO). Note: Prepare immediately before use; imidoesters hydrolyze.

  • Reaction Buffer: 50 mM HEPES or Triethanolamine (pH 8.0). Avoid primary amines (Tris/Glycine).

  • Quenching Buffer: 1M Ammonium Bicarbonate.

Step-by-Step Methodology
  • Primary Cross-linking (The Test):

    • Incubate protein with DSS (50-fold molar excess) for 30 minutes at Room Temperature (RT).

    • Goal: Lock protein-protein interactions.

  • EPI "Audit" Labeling (The Validation):

    • Add EPI stock to the reaction mixture to a final concentration of 10-20 mM (approx. 100-fold excess over total lysines).

    • Adjust pH to 8.5 if necessary (amidine formation is favored at slightly higher pH than NHS reaction).

    • Incubate for 45 minutes at RT.

    • Mechanism:[4][7][8] EPI rapidly caps all lysines that were not cross-linked and not buried.

  • Quenching & Digestion:

    • Add Ammonium Bicarbonate (final 50 mM) to quench unreacted reagents.

    • Proceed with standard Trypsin digestion (overnight, 37°C).

    • Note: Trypsin will NOT cleave at EPI-modified lysines (bulky/charge distribution change). It will only cleave at Arginines. This simplifies the peptide map (Arg-C like specificity).

  • Mass Spectrometry Analysis:

    • Analyze via LC-MS/MS or MALDI-TOF.

    • Data Interpretation:

      • Mass A: Peptide + Cross-link (Validation of interaction).

      • Mass B: Peptide + EPI (+104 Da per Lys) (Validation of solvent accessibility).

      • Mass C: Unmodified Peptide (Validation of buried/protected residue).

Part 4: Visualization of Signaling & Workflow

The following diagram illustrates the chemical logic and decision tree for using EPI to validate structural data.

EPI_Validation_Workflow cluster_legend Validation Logic Protein Native Protein Complex XL_Step Step 1: Primary Cross-linking (e.g., DSS/BS3) Protein->XL_Step Branch Residue Status? XL_Step->Branch Linked Lysine Cross-linked Branch->Linked Reacts Free Lysine Free (Accessible) Branch->Free No Reaction Buried Lysine Buried (Inaccessible) Branch->Buried Steric Hindrance Result_XL MS Signal: Cross-linked Dimer (Distance Constraint) Linked->Result_XL EPI_Step Step 2: EPI Modification (Ethyl Picolinimidate) Free->EPI_Step Buried->EPI_Step Result_EPI MS Signal: Picolinamidine Shift (+104 Da) (High Ionization Efficiency) EPI_Step->Result_EPI Accessible Lys reacts Result_Buried MS Signal: Unmodified Mass (Structural Protection) EPI_Step->Result_Buried Buried Lys protected Legend1 EPI enhances signal of non-crosslinked peptides to prove they were accessible but didn't crosslink.

Caption: Workflow demonstrating how EPI acts as a secondary probe to audit the "Free" vs. "Buried" status of lysines after a primary cross-linking event.

Part 5: References

  • Hansen, K. C., et al. (2003). "Mass spectrometric analysis of protein mixtures at low levels using cleavable cross-linkers." Molecular & Cellular Proteomics.

  • Beardsley, R. L., & Reilly, J. P. (2002). "Optimization of amidination reactions for maximizing the ionization of peptides in MALDI-MS." Journal of Proteome Research.

  • Leitner, A., et al. (2014). "Probing native protein structures by chemical cross-linking, mass spectrometry, and bioinformatics." Molecular & Cellular Proteomics.

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for Imidoester chemistry).

  • Xu-Guang, Y., et al. (2016). "Derivatization by 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate for enhancing the ionization yield...". Note: Discusses Picolinamidination efficiency.

Sources

Comparative

A Senior Application Scientist's Guide to Protein Cross-Linking: Benchmarking Imidoesters Against Key Alternatives

For researchers, scientists, and drug development professionals, the study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and disease mechanisms. Chemical cross-linking is a pow...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and disease mechanisms. Chemical cross-linking is a powerful technique to capture these interactions, providing spatial constraints and stabilizing transient complexes for analysis. The choice of cross-linking agent is critical and dictates the success of such experiments. This guide provides an in-depth comparison of the imidoester class of cross-linkers, typified by reagents like Ethyl Picolinimidate, against other widely used agents.

The First Principle: Understanding the Cross-Linking Reaction

Before selecting a reagent, it is crucial to understand the key parameters that define its function. Cross-linking agents are molecules with two or more reactive ends capable of forming covalent bonds with specific functional groups on proteins.[1] The selection process involves a careful consideration of the agent's chemistry, spacer arm length, and whether the resulting linkage is permanent or reversible.

  • Reactivity: Cross-linkers target specific amino acid residues. The most common targets are the primary amines (-NH₂) found at the N-terminus of a polypeptide chain and on the side chain of lysine residues.[1]

  • Homobifunctional vs. Heterobifunctional: Homobifunctional agents have two identical reactive groups, making them suitable for one-step polymerization or intramolecular cross-linking.[2] Heterobifunctional agents possess two different reactive groups, allowing for controlled, sequential reactions, which can minimize undesirable self-conjugation.[2]

  • Spacer Arm Length: This is the distance between the two reactive ends of the cross-linker. The length of the spacer arm imposes a constraint on the distance between the two linked residues, providing valuable structural information.[2]

  • Cleavability: Cross-links can be permanent or reversible. Cleavable linkers contain a bond (e.g., a disulfide bond) that can be broken under specific conditions, which is particularly useful for applications like affinity purification and mass spectrometry-based analysis.[3]

A Deep Dive into Imidoesters: The Ethyl Picolinimidate Class

Ethyl picolinimidate belongs to the imidoester family of cross-linkers, which includes well-characterized reagents like Dimethyl Pimelimidate (DMP), Dimethyl Adipimidate (DMA), and Dimethyl Suberimidate (DMS).[4] These are homobifunctional reagents that react specifically with primary amines.[5]

Mechanism of Action

The defining reaction of imidoesters is the formation of an amidine bond with a primary amine. This reaction is highly specific and proceeds optimally under alkaline conditions, typically between pH 8 and 10.[6] A critical and often advantageous feature of this reaction is that it preserves the positive charge of the original amine.[5] When a lysine residue is modified, the resulting amidinium ion retains a positive charge at physiological pH, which helps maintain the native conformation and biological activity of the protein.[5]

Caption: Reaction of an imidoester with a primary amine to form a stable, charge-retaining amidine bond.

Advantages & Considerations
  • Charge Preservation: As mentioned, maintaining the protein's net charge minimizes structural perturbation.[7]

  • High Specificity: Imidoesters show minimal cross-reactivity with other nucleophilic groups at optimal pH.[4]

  • Water Solubility: Many imidoester cross-linkers are water-soluble, simplifying reaction setup.[4]

  • Membrane Permeability: Despite their solubility, they are often able to permeate cell membranes, allowing for intracellular cross-linking.[4][8]

A key consideration is their hydrolytic instability. Imidoesters are susceptible to hydrolysis, especially in aqueous solutions, so they must be prepared fresh and cannot be stored in solution.[9]

Benchmarking Against the Alternatives

The choice of a cross-linker depends heavily on the experimental goal. Here, we compare the imidoester class to two other prevalent classes of cross-linkers.

Alternative 1: N-hydroxysuccinimide (NHS) Esters

NHS esters are perhaps the most common amine-reactive cross-linkers.[10] Like imidoesters, they are typically homobifunctional and react with primary amines. However, the chemistry differs significantly.

Mechanism: NHS esters react with primary amines to form a highly stable amide bond. This reaction results in the release of the N-hydroxysuccinimide group.[10] Unlike the amidine bond formed by imidoesters, the resulting amide bond is neutral, leading to a loss of the positive charge from the original lysine residue. This change in charge can potentially alter the protein's structure and function.[5] The optimal reaction pH is typically between 7.0 and 8.5.[11]

Advantages & Considerations:

  • Stable Bond: The amide bond formed is extremely stable.[1]

  • Variety: A vast range of NHS-ester cross-linkers are commercially available with different spacer arm lengths, solubilities, and cleavable options.

  • Side Reactions: While highly specific for primary amines, side reactions with serine, threonine, and tyrosine residues can occur, particularly at higher pH.[10][12]

  • Hydrolysis: NHS esters are also prone to hydrolysis in aqueous solutions, competing with the desired aminolysis reaction.[13]

Alternative 2: Zero-Length Cross-linkers (EDC)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a "zero-length" cross-linker.[14] This means it facilitates the direct covalent linkage of two reactive groups without becoming part of the final bond.[15]

Mechanism: EDC activates carboxyl groups (on aspartic acid, glutamic acid, or the C-terminus) to form a highly reactive O-acylisourea intermediate.[16] This intermediate can then react with a nearby primary amine to form a stable amide bond, regenerating EDC as a soluble urea derivative.[15][16] The O-acylisourea intermediate is unstable in water, but its efficiency can be significantly enhanced by adding N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS), which converts it to a more stable amine-reactive NHS ester.[15]

Advantages & Considerations:

  • No Spacer Arm: Creates a direct peptide bond, which is ideal for identifying interactions between molecules that are in very close proximity.[17]

  • Versatility: Can be used to conjugate proteins to a wide range of molecules, including nucleic acids and surfaces.

  • Two-Step Reactions: The use of NHS/Sulfo-NHS allows for more controlled two-step conjugation procedures.[15]

  • Reaction Conditions: The reaction requires careful buffer selection, as amine- and carboxyl-containing buffers will interfere. The initial activation step is typically performed at a slightly acidic pH (4.5-5.5).[16]

Quantitative Comparison of Cross-Linking Agents

The table below summarizes the key characteristics of the cross-linker classes discussed, providing a quick reference for experimental design.

FeatureImidoesters (e.g., DMP)NHS Esters (e.g., DSS)Zero-Length (EDC)
Reactive Groups Homobifunctional (Imidoester)Homobifunctional (NHS Ester)Heterobifunctional (Carbodiimide)
Target Residues Primary Amines (Lys, N-terminus)Primary Amines (Lys, N-terminus)Carboxyls (Asp, Glu, C-term) & Primary Amines (Lys, N-term)
Bond Formed AmidineAmideAmide (Peptide Bond)
Spacer Arm Length Variable (e.g., 9.2 Å for DMP)[4]Variable (e.g., 11.4 Å for DSS)0 Å[17]
Charge of Linked Lysine Preserved (Positive)[5]Lost (Neutral)[5]Lost (Neutral)
Optimal pH Range 8.0 - 10.0[6]7.0 - 8.5[11]4.5 - 7.5 (two-step)
Key Advantage Preserves protein chargeForms highly stable bondsNo spacer introduced
Key Disadvantage Hydrolytically unstableAlters protein charge; hydrolysis competitionRequires carboxyl group; complex reaction conditions

Experimental Protocols: A Self-Validating System

The trustworthiness of a cross-linking experiment relies on a robust and well-controlled protocol. Below are detailed methodologies for using an imidoester cross-linker and a general workflow for comparing different agents.

Protocol 1: General Protein Cross-linking with an Imidoester

This protocol is designed for a typical cross-linking reaction using an imidoester like Dimethyl Pimelimidate (DMP), a close relative of Ethyl Picolinimidate.

Rationale: The choice of an amine-free buffer, such as borate or triethanolamine, is critical to prevent the buffer from competing with the target protein for reaction with the cross-linker.[4][9] The reaction is performed at pH 8-9 for optimal efficiency.[9] A quenching step is included to terminate the reaction and consume any unreacted cross-linker.

Materials:

  • Protein A and Protein B in a suitable storage buffer (e.g., PBS).

  • Cross-linking Buffer: 0.2 M Triethanolamine or 0.2 M Sodium Borate, pH 8.5.

  • Imidoester Cross-linker (e.g., DMP).

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5.

  • SDS-PAGE loading buffer (with reducing agent).

Procedure:

  • Buffer Exchange: Ensure the protein sample is in the Cross-linking Buffer. This can be achieved by dialysis or using a desalting column. The final protein concentration should ideally be >1 mg/mL.

  • Prepare Cross-linker: Immediately before use, weigh the imidoester powder and dissolve it in the Cross-linking Buffer to a final concentration of ~10-20 mM. Do not store this solution.[9]

  • Initiate Reaction: Add the cross-linker solution to the protein sample. A common starting point is a 20- to 50-fold molar excess of cross-linker over protein.[4] For protein complexes, the molar ratio should be based on the total concentration of amine groups.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[4]

  • Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[9] Incubate for an additional 15 minutes at room temperature.

  • Analysis: The cross-linked sample is now ready for analysis. The most straightforward method is SDS-PAGE, where cross-linked species will appear as higher molecular weight bands.

Protocol 2: Workflow for Benchmarking Cross-linkers

This workflow provides a systematic approach to comparing the efficiency of different cross-linking agents for a specific protein system.

Crosslinker_Benchmarking_Workflow cluster_reactions Parallel Cross-linking Reactions Start Prepare Protein Sample in Appropriate Buffer Divide Aliquot Sample into Multiple Reaction Tubes Start->Divide Reaction1 Add Cross-linker A (e.g., Imidoester) Divide->Reaction1 Reaction2 Add Cross-linker B (e.g., NHS Ester) Divide->Reaction2 Reaction3 Add Cross-linker C (e.g., EDC/NHS) Divide->Reaction3 NoLinker Negative Control (No Cross-linker) Divide->NoLinker Incubate Incubate All Samples (e.g., 30 min, RT) Reaction1->Incubate Reaction2->Incubate Reaction3->Incubate NoLinker->Incubate Quench Quench Reactions Incubate->Quench Analysis Analyze by SDS-PAGE Quench->Analysis MS_Analysis Optional: LC-MS/MS Analysis for Site Identification Analysis->MS_Analysis For detailed study Conclusion Compare Band Patterns & Identify Optimal Agent Analysis->Conclusion MS_Analysis->Conclusion

Caption: A parallel workflow for the objective comparison of different cross-linking agents.

Conclusion: Selecting the Right Tool for the Job

There is no single "best" cross-linking agent; the optimal choice is dictated by the scientific question.

  • Ethyl Picolinimidate and other imidoesters are the superior choice when preserving the native charge and, by extension, the conformation of a protein is paramount. Their specificity for amines and water-soluble nature make them robust tools for studying protein complexes.

  • NHS esters are the workhorses for creating highly stable, permanent linkages and are available in a wide variety of formats, but the resulting charge alteration must be considered.

  • EDC is the unparalleled agent for confirming direct, zero-length interactions between acidic and basic residues, effectively footprinting the contact interface of a protein complex.

By understanding the underlying chemistry and systematically benchmarking a selection of agents, researchers can confidently choose the right tool to stabilize protein interactions and unlock new insights into complex biological systems.

References

  • G-Biosciences. (n.d.). 8 Factors to Consider when Selecting a Protein Cross-linker. Retrieved February 7, 2026, from [Link]

  • Kalkhof, S., & Sinz, A. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of Mass Spectrometry, 44(6), 877-889. [Link]

  • Interchim. (n.d.). Homobifunctional imidoester cross-linkers. Retrieved February 7, 2026, from [Link]

  • Leitner, A., Faini, M., Stengel, F., & Aebersold, R. (2014). Probing structures of large protein complexes using zero-length cross-linking. Angewandte Chemie International Edition, 53(40), 10728-10731. [Link]

  • Liu, F., & Ghaemmaghami, S. (2014). Optimized Protocol for Protein Macrocomplexes Stabilization Using the EDC, 1-Ethyl-3-(3-(dimethylaminopropyl)carbodiimide), Zero-Length Cross-Linker. Analytical Chemistry, 86(20), 10048-10055. [Link]

  • Iacobucci, C., Götze, M., Ihling, C. H., & Sinz, A. (2018). A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions. Nature Protocols, 13(12), 2864-2889. [Link]

  • Götze, M., & Sinz, A. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Journal of Proteome Research, 19(12), 4647-4669. [Link]

  • Applichem. (n.d.). ImidoesterCrosslinkers:DMA, DMP, DMS. Retrieved February 7, 2026, from [Link]

  • Tang, X., & Bruce, J. E. (2010). A new cross-linking strategy: protein interaction reporter (PIR) technology for protein–protein interaction studies. Journal of the American Society for Mass Spectrometry, 21(4), 621-631. [Link]

  • Zhang, H., Tang, X., & Bruce, J. E. (2016). A new class of protein cross-linkers: development of mass spectrometry cleavable cross-linkers for protein structure studies. Rapid Communications in Mass Spectrometry, 30(10), 1251-1260. [Link]

  • Zhang, Q., et al. (2024). A Hydroxylamine-Mediated Amidination of Lysine Residues That Retains the Protein's Positive Charge. Angewandte Chemie International Edition, e202404558. [Link]

  • G-Biosciences. (n.d.). EDC Protein Crosslinker for Coupling Amine and Carboxyl groups. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025). Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Retrieved February 7, 2026, from [Link]

Sources

Validation

Orthogonal Protecting Group Strategies: The Picolinamidine System

This guide provides an in-depth technical analysis of Ethyl Picolinimidate as a reagent for introducing the Picolinamidine (Picolinimidyl) protecting group. Unlike standard carbamate protections (Boc, Fmoc), this strateg...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Ethyl Picolinimidate as a reagent for introducing the Picolinamidine (Picolinimidyl) protecting group. Unlike standard carbamate protections (Boc, Fmoc), this strategy is unique because it retains the positive charge of the amino group, mimicking the physiological state of lysine residues while preventing N-acylation.

Executive Summary: The Charge-Retaining Architect

Ethyl picolinimidate (EPI) is a specialized reagent used to convert primary amines into Picolinamidines (N-picolinimidyl groups). This protection strategy is fundamentally distinct from the "masking" approach of Boc or Fmoc. Instead of neutralizing the amine, the picolinamidine moiety retains a high pKa (~10–11), ensuring the nitrogen remains protonated and positively charged at physiological pH.

Core Utility:

  • Solubility Enhancement: Prevents aggregation in hydrophobic peptide synthesis by maintaining cationic character.[1]

  • Orthogonality: Stable to standard acid (TFA) and base (Piperidine) cycles, making it orthogonal to both Boc and Fmoc strategies.[1]

  • Directing Group Capability: The pyridine nitrogen can chelate metals, serving as a transient Directing Group (DG) for C-H activation before removal.

Mechanism of Action: Amidination

The reaction between Ethyl Picolinimidate and a primary amine is a nucleophilic substitution at the imidate carbon, releasing ethanol.

Formation Kinetics

The reaction proceeds best at pH 8.0 – 9.5 .[1] Below pH 7, the amine is too protonated to attack; above pH 10, the imidate ester hydrolyzes rapidly to the ester/amide.

Chemical Equation:


[1]
Structural Stability

The resulting Picolinamidine is an amidine .[1]

  • Acid Stability: High.[1] The amidine protonates to form a resonance-stabilized cation, which resists acid hydrolysis (stable to 100% TFA).

  • Base Stability: Moderate.[1] Stable to transient piperidine exposure (Fmoc removal) but cleaved by strong nucleophiles or prolonged exposure to strong base.[1]

Comparative Analysis & Orthogonality Matrix

The Picolinamidine group occupies a unique "Third Orthogonal Dimension" alongside Boc and Fmoc.[1]

Table 1: Stability Profile Comparison
Protecting GroupReagentStructure TypeCharge (pH 7)Acid Stability (TFA)Base Stability (Piperidine)Cleavage Condition
Boc Boc2OCarbamateNeutralUnstable Stable50% TFA / DCM
Fmoc Fmoc-ClCarbamateNeutralStableUnstable 20% Piperidine / DMF
Picolinamidine Ethyl Picolinimidate Amidine Positive Stable Stable Hydrazine or NaOH/MeOH
Alloc Alloc-ClCarbamateNeutralStableStablePd(PPh3)4 / Silane
The Orthogonality Logic

Because Picolinamidines are stable to both TFA (Boc cleavage) and Piperidine (Fmoc cleavage), they allow for the protection of side-chain amines (e.g., Lysine, Ornithine) that must remain protected throughout the entire assembly of a complex molecule, only to be removed at the very end or under specific nucleophilic conditions.

Experimental Protocols

Protection Protocol (Introduction of Picolinamidine)

Objective: Protect a primary amine (e.g., Lysine side chain) using Ethyl Picolinimidate.

  • Preparation: Dissolve the amine substrate (1.0 equiv) in a buffer solution (0.1 M Borate or Carbonate, pH 9.0) or an organic solvent (MeOH/DMF) with TEA adjusted to apparent pH 9.[1]

  • Addition: Add Ethyl Picolinimidate Hydrochloride (1.5 – 2.0 equiv) in portions over 10 minutes.

    • Note: The hydrochloride salt is stable; the free base is unstable. Add solid salt directly or dissolve immediately before use.[1]

  • Incubation: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC or HPLC (shift in retention time due to polarity change).

  • Quenching: Acidify to pH 3–4 with dilute HCl to stop the reaction (stabilizes the amidine).

  • Purification: The product is cationic. Purify via Cation Exchange Chromatography or Reverse Phase HPLC (using TFA buffer).[1]

Deprotection Protocol (Cleavage)

Objective: Remove the Picolinamidine group to restore the primary amine.

Method A: Nucleophilic Displacement (Mild)

  • Reagents: 2% Hydrazine monohydrate in DMF or Methanol.

  • Conditions: Stir at RT for 2–6 hours.

  • Mechanism: Hydrazine attacks the amidine carbon, displacing the amine and forming the cyclic triazole byproduct (Picolinoyl hydrazide derivative).

Method B: Hydrolysis (Harsh)

  • Reagents: 1M NaOH / Methanol (1:1).

  • Conditions: Reflux for 4–12 hours.[1]

  • Note: Not compatible with ester linkages or racemization-prone centers.[1]

Method C: Chelation-Assisted (Specific to Picolinyl) [1]

  • Emerging Strategy: Treatment with Ni(II) or Cu(II) salts followed by mild hydrolysis can accelerate cleavage by coordinating the pyridine nitrogen and the amidine nitrogen, activating the carbon center. (See Reference 1.1 context on coordinating groups).

Visualizing the Strategy

The following diagram illustrates the orthogonal workflow where Picolinamidine survives standard peptide synthesis cycles.

Orthogonality Start Amine Substrate (R-NH2) Protected Picolinamidine Protected (R-NH-C(=NH)-Py) Start->Protected Ethyl Picolinimidate pH 9.0 BocCycle Boc Deprotection (TFA Treatment) Protected->BocCycle Stable FmocCycle Fmoc Deprotection (Piperidine Treatment) Protected->FmocCycle Stable Final Final Product (R-NH2 Restored) Protected->Final Hydrazine or NaOH/MeOH BocCycle->Protected Remains Intact FmocCycle->Protected Remains Intact

Caption: The Picolinamidine group acts as a "Super-Survivor," resisting both acid and base cycles used in standard peptide synthesis, allowing for selective late-stage removal.

Critical Considerations & Troubleshooting

Side Reactions
  • Hydrolysis of Reagent: Ethyl picolinimidate hydrolyzes to Ethyl picolinate (ester) in water. Solution: Use fresh reagent and maintain high amine concentration.[1]

  • Crosslinking: If the substrate has two amines, intermolecular amidine formation is possible but rare due to the leaving group (EtOH) being non-reactive.

Analysis
  • Mass Spectrometry: The Picolinamidine group adds a mass of +104.1 Da (C6H4N2).

  • NMR: Look for the characteristic Pyridine protons (8.5–7.5 ppm) and the absence of the ethyl group protons (if purified).

References

  • Hunter, M. J., & Ludwig, M. L. (1962).[1] The Reaction of Imidoesters with Proteins and Related Small Molecules. Journal of the American Chemical Society. Link[1]

  • Beilstein-Institut. (2018).[1] An amine protecting group deprotectable under nearly neutral oxidative conditions.[1] Beilstein Journal of Organic Chemistry. Link

  • ResearchGate. (2022).[1] Removal of the coordinating group: Deprotection of the picolinamido group. ResearchGate.[1][2] Link

  • Organic Chemistry Portal. (2023). Amine Protection and Deprotection Strategies. Organic Chemistry Portal. Link

  • National Institutes of Health (NIH). (2020).[1] Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal.[1][3][4][5] PubMed Central.[1] Link

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Ethyl Picolinimidate Reaction Products

This guide provides an in-depth, objective comparison of the reaction products of ethyl picolinimidate, a versatile heterocyclic building block in synthetic chemistry. As researchers and drug development professionals, u...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the reaction products of ethyl picolinimidate, a versatile heterocyclic building block in synthetic chemistry. As researchers and drug development professionals, understanding the distinct spectroscopic signatures of products derived from different reaction pathways is paramount for unambiguous structural elucidation and reaction monitoring. Here, we move beyond a simple recitation of data, offering insights into the causality behind experimental choices and interpreting the resulting spectroscopic data with a focus on two fundamental reaction classes: nucleophilic substitution and cycloaddition.

Ethyl picolinimidate, with its activated imine functionality and pyridine ring, serves as a valuable intermediate.[1] Its reactions often lead to compounds with potential applications in medicinal chemistry and materials science. This document details the synthesis of the starting material and its subsequent transformation, providing a robust framework for comparing the resultant products using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Synthesis of Ethyl Picolinimidate: The Starting Material

The first self-validating step in any synthetic workflow is the preparation and characterization of the starting material. Ethyl picolinimidate is commonly synthesized from the corresponding nitrile, 2-cyanopyridine, via a Pinner reaction. This acid-catalyzed reaction with ethanol proceeds through a nitrilium ion intermediate, which is then attacked by the alcohol.

Experimental Protocol: Synthesis of Ethyl Picolinimidate
  • Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube is charged with anhydrous ethanol (10 equivalents).

  • Dissolution: 2-Cyanopyridine (1.0 eq.) is added to the ethanol and stirred until fully dissolved.

  • Acidification: The solution is cooled to 0 °C in an ice bath. Dry hydrogen chloride (HCl) gas is bubbled through the solution until saturation is achieved. The reaction is exothermic and must be kept cool.

  • Reaction: The flask is sealed and allowed to stir at room temperature for 12-18 hours. The progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction mixture is concentrated under reduced pressure. The resulting solid is suspended in diethyl ether and neutralized carefully with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extraction & Purification: The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to yield the crude ethyl picolinimidate, which can be purified by column chromatography.

Workflow for Ethyl Picolinimidate Synthesis

cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Charge Flask with Anhydrous Ethanol B Add 2-Cyanopyridine A->B C Cool to 0°C B->C D Bubble Dry HCl Gas C->D E Stir at Room Temp (12-18h) D->E F Monitor by TLC E->F G Concentrate in vacuo F->G H Neutralize with NaHCO₃ G->H I Extract with Ethyl Acetate H->I J Dry, Filter, Concentrate I->J K Purify via Chromatography J->K L L K->L Final Product: Ethyl Picolinimidate

Caption: Workflow for the Pinner reaction synthesis of ethyl picolinimidate.

Reaction Pathway I: Nucleophilic Addition with Ethylamine

The electrophilic carbon of the imidate functional group is susceptible to attack by nucleophiles. A classic example is the reaction with a primary amine, such as ethylamine, which results in an N,N'-disubstituted amidine. This reaction is fundamentally a substitution of the ethoxy group.[2]

Mechanism: Formation of N-ethyl-N'-(pyridin-2-yl)acetimidamide

The lone pair of the ethylamine nitrogen attacks the imidate carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of ethanol yield the stable amidine product. The use of a slight excess of the primary amine can facilitate the reaction.[2]

Reactants Ethyl Picolinimidate + Ethylamine Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product N,N'-diethyl-picolinamidine + Ethanol Intermediate->Product Proton Transfer & Ethanol Elimination

Caption: Mechanism for the reaction of ethyl picolinimidate with ethylamine.

Experimental Protocol: Amidine Synthesis
  • Reactants: To a solution of ethyl picolinimidate (1.0 eq.) in anhydrous tetrahydrofuran (THF), add ethylamine (1.2 eq.) dropwise at room temperature.

  • Reaction: Stir the mixture for 24 hours. Monitor the reaction by TLC or LC-MS.

  • Purification: Upon completion, remove the solvent under reduced pressure. The residue can be purified by flash chromatography on silica gel to yield the pure amidine product.

Reaction Pathway II: [4+2] Diels-Alder Cycloaddition

Cycloaddition reactions are powerful tools for constructing cyclic systems.[3][4] The C=N bond of the imidate can function as a dienophile in a [4+2] cycloaddition reaction, such as the Diels-Alder reaction, with a suitable diene like cyclopentadiene.[4] This reaction forms two new sigma bonds and a six-membered heterocyclic ring.

Mechanism: Formation of a Bicyclic Adduct

The reaction is typically concerted, where the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (C=N bond) overlap.[5] The stereochemistry of the product is predictable, often favoring the endo isomer due to secondary orbital interactions.

Reactants Ethyl Picolinimidate + Cyclopentadiene TS Concerted Transition State Reactants->TS [4+2] Cycloaddition Product Bicyclic Diels-Alder Adduct TS->Product Ring Formation

Caption: Mechanism for the [4+2] cycloaddition of ethyl picolinimidate.

Experimental Protocol: Diels-Alder Reaction
  • Reactants: In a sealed tube, dissolve ethyl picolinimidate (1.0 eq.) in toluene. Add freshly cracked cyclopentadiene (2.0 eq.).

  • Reaction: Heat the sealed tube at 80-100 °C for 12-24 hours.

  • Purification: After cooling to room temperature, concentrate the mixture in vacuo. The resulting adduct can be purified by column chromatography.

Comparative Spectroscopic Analysis

The structural differences between the starting material, the amidine product, and the Diels-Alder adduct are clearly reflected in their spectroscopic data. The following section provides an expert interpretation of the expected key features.

Data Summary Table
Compound Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm) Key IR Absorptions (cm⁻¹) MS (m/z)
Ethyl Picolinimidate (Starting Material) ~8.7 (Py-H), ~4.3 (q, O-CH₂), ~1.4 (t, CH₃), ~9.0 (s, broad, N-H)~165 (C=N), ~149 (Py-C), ~62 (O-CH₂), ~14 (CH₃)3300 (N-H), 1640 (C=N), 1250 (C-O)150 (M⁺)
Amidine Product ~8.6 (Py-H), ~3.4 (q, N-CH₂), ~1.2 (t, N-CH₂-CH₃), Disappearance of O-CH₂ signal~160 (N=C-N), ~149 (Py-C), ~40 (N-CH₂), ~15 (CH₃)3400-3200 (N-H), 1620 (N=C-N)163 (M⁺)
Diels-Alder Adduct ~8.5 (Py-H), ~6.5-6.0 (alkene H), ~5.0 (bridgehead H), ~4.2 (q, O-CH₂), ~1.3 (t, CH₃)~150 (Py-C), ~135 (alkene C), ~70 (bridgehead C), ~65 (C-OEt), ~61 (O-CH₂)1240 (C-O), Disappearance of strong C=N stretch216 (M⁺)
¹H NMR Spectroscopy
  • Ethyl Picolinimidate: The spectrum is characterized by aromatic signals for the pyridine ring, typically with the proton adjacent to the nitrogen appearing furthest downfield (~8.7 ppm).[6] The ethoxy group presents as a quartet around 4.3 ppm and a triplet around 1.4 ppm. A broad singlet for the N-H proton is also expected.

  • Amidine Product: The most significant change is the disappearance of the ethoxy quartet and the appearance of new signals for the N-ethyl group, typically a quartet around 3.4 ppm.[7] The integration of the aliphatic region will increase, corresponding to the two ethyl groups. The chemical environment of the pyridine protons will be slightly altered.

  • Diels-Alder Adduct: The spectrum will become more complex. Key diagnostic signals include the appearance of alkene protons (~6.0-6.5 ppm) and bridgehead protons. The original pyridine and ethoxy signals will remain, though their chemical shifts will be altered due to the new fused ring structure.

¹³C NMR Spectroscopy
  • Ethyl Picolinimidate: The imidate carbon (C=N) is a key diagnostic peak, expected around 165 ppm.[8] Signals for the pyridine ring carbons and the two carbons of the ethyl group will also be present.

  • Amidine Product: The imidate carbon signal will shift to the characteristic amidine carbon (N=C-N) region, around 160 ppm. A new signal for the N-CH₂ carbon will appear around 40 ppm.[9]

  • Diels-Alder Adduct: The most telling change is the disappearance of the C=N signal and the appearance of several new sp³ carbon signals in the aliphatic region, including those for the bridgehead carbons. The sp² signals for the newly formed double bond will also be visible around 135 ppm.

IR Spectroscopy

Infrared spectroscopy is excellent for identifying functional groups.[10]

  • Ethyl Picolinimidate: A strong, characteristic absorption for the C=N stretch is expected around 1640 cm⁻¹. A broad N-H stretch will be visible around 3300 cm⁻¹, and a C-O stretch around 1250 cm⁻¹.[11]

  • Amidine Product: The C=N stretch will disappear and be replaced by a new, strong N=C-N stretch, typically at a slightly lower wavenumber (~1620 cm⁻¹). The N-H stretching region will likely show sharper bands corresponding to the secondary amine.

  • Diels-Alder Adduct: The most prominent change is the complete disappearance of the strong C=N imine stretch from the 1640 cm⁻¹ region. The C-O stretch will remain, and new C-H stretching frequencies for the bicyclic system will appear.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the products.

  • Ethyl Picolinimidate: The molecular ion peak (M⁺) will be observed at m/z 150.[12]

  • Amidine Product: The molecular weight increases by 13 units (ethylamine minus ethanol). The M⁺ peak is expected at m/z 163.

  • Diels-Alder Adduct: The molecular weight increases by the mass of cyclopentadiene (66 units). The M⁺ peak is expected at m/z 216.

Conclusion

The reaction pathway of ethyl picolinimidate dictates the structure of the resulting product, and this is definitively confirmed through a multi-faceted spectroscopic analysis. The reaction with a primary amine leads to an open-chain amidine, characterized by the replacement of the ethoxy group signals with those of an N-alkyl group in NMR and a shift in the C=N stretch in the IR spectrum. In contrast, the [4+2] cycloaddition reaction yields a complex bicyclic adduct, confirmed by the appearance of alkene and bridgehead proton signals in ¹H NMR, new sp³ carbon signals in ¹³C NMR, and the complete disappearance of the C=N IR stretch. By employing these spectroscopic comparisons, researchers can confidently and efficiently characterize the products of their synthetic endeavors.

References

  • ChemBK. (2024). Ethyl picolinimidate. Retrieved from [Link][1]

  • Google Patents. (CN104926717A). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Retrieved from [13]

  • Chemguide. Interpreting infra-red spectra. Retrieved from [Link][14]

  • AK Lectures. Photochemical (2+2) Cycloaddition Reaction. Retrieved from [Link][5]

  • Patsnap Eureka. Spectroscopic Analysis of Ethyl Propanoate Molecular Interactions. Retrieved from [Link][15]

  • PubChem. Ethyl pyridine-2-carboximidate. Retrieved from [Link][12]

  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Retrieved from [Link][2]

  • YouTube. (2010). Introduction to Cycloaddition Reactions. Retrieved from [Link][3]

  • NIST WebBook. Picolinic acid, TMS derivative. Retrieved from [Link][16]

  • University of Illinois Springfield. Table of Characteristic IR Absorptions. Retrieved from [Link][11]

  • University of Calgary. Spectra of ethyl acetate. Retrieved from [Link]

  • ResearchGate. Electron Impact Ionization Mass Spectroscopy (EI-MS) studies of primaquine derivatives. Retrieved from [Link][17]

  • YouTube. (2023). How to Read and Interpret the IR Spectra. Retrieved from [Link][10]

  • Wikipedia. Cycloaddition. Retrieved from [Link][4]

  • Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link][8]

  • ResearchGate. 1H NMR spectra of the IL 1-ethyl-3-methylimidazolium acetate. Retrieved from [Link][7]

  • The Royal Society of Chemistry. Supporting Information. Retrieved from [Link][9]

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